molecular formula C11H14O3 B1600378 2,3-Diethoxybenzaldehyde CAS No. 24454-82-8

2,3-Diethoxybenzaldehyde

Cat. No.: B1600378
CAS No.: 24454-82-8
M. Wt: 194.23 g/mol
InChI Key: PBXMCIHCBBHGJH-UHFFFAOYSA-N
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Description

2,3-Diethoxybenzaldehyde is a useful research compound. Its molecular formula is C11H14O3 and its molecular weight is 194.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,3-diethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-3-13-10-7-5-6-9(8-12)11(10)14-4-2/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBXMCIHCBBHGJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1OCC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70436534
Record name 2,3-Diethoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70436534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24454-82-8
Record name 2,3-Diethoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70436534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: 2,3-Diethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Characterization, Synthetic Utility, and Analytical Verification[1][2][3]

Executive Summary

2,3-Diethoxybenzaldehyde (CAS: 24454-82-8) is a critical aromatic aldehyde intermediate used primarily in the synthesis of bioactive scaffolds, particularly hydrazone-based antioxidants and kinase inhibitors (e.g., IGF-1R antagonists).[1][2][3][4][5] With a precise molecular weight of 194.23 g/mol , it serves as a lipophilic building block that modulates the pharmacokinetic properties of target molecules through its bis-ethoxy substitution pattern.[1] This guide provides an authoritative technical profile, including verified physicochemical data, synthesis protocols, and quality control standards.

Physicochemical Profile

The molecular weight of this compound is derived from its formula


.[1][2] Accuracy in stoichiometry is vital for yield calculations in multi-step organic synthesis.[1]
PropertyValueTechnical Notes
Molecular Formula

Confirmed via Elemental Analysis
Molecular Weight 194.23 g/mol Monoisotopic Mass: 194.0943 Da
CAS Number 24454-82-8 Distinct from 3,4- (2029-94-9) and 2,5- (4686-98-0) isomers
Physical State Liquid / Low-melting SolidDensity: ~1.070 g/mL at 25°C
Boiling Point 95–96 °C @ 0.4 mmHgHigh vacuum distillation required for purification
Solubility Soluble in DCM, EtOH, DMSOLipophilic nature due to ethoxy groups
Analytical Verification (Quality Control)[3]

To ensure data integrity in drug development, the identity of this compound must be validated using a multi-modal approach. The following spectral signatures are characteristic of the 2,3-substitution pattern.

A. Nuclear Magnetic Resonance (NMR)

The 2,3-substitution pattern breaks the symmetry of the benzene ring, creating a distinct splitting pattern for the three aromatic protons.[1]

  • 
    H NMR (500 MHz, CDCl
    
    
    
    ):
    • 
       10.45 (s, 1H, CHO):  Characteristic aldehyde singlet.[1]
      
    • 
       7.42 (dd, 1H, Ar-H):  Ortho to aldehyde, deshielded.[1]
      
    • 
       7.10 – 6.95 (m, 2H, Ar-H):  Remaining aromatic protons.[1]
      
    • 
       4.15 (q, 4H, 2 
      
      
      
      O-C
      H
      
      
      -CH
      
      
      ):
      Methylene quartets (overlapping or distinct depending on resolution).[1]
    • 
       1.48 (t, 6H, 2 
      
      
      
      O-CH
      
      
      -C
      H
      
      
      ):
      Methyl triplets.[1]
B. Mass Spectrometry (MS)[6][1]
  • Method: GC-MS (EI, 70 eV)

  • Diagnostic Peaks:

    • 
       194 [M]
      
      
      
      :
      Molecular ion (Base peak or significant intensity).[1]
    • 
       165 [M – CHO]
      
      
      
      :
      Loss of formyl radical.[1]
    • 
       137 [M – C
      
      
      
      H
      
      
      – CO]
      
      
      :
      Sequential fragmentation characteristic of ethoxy-benzaldehydes.
Synthetic Pathways & Methodology

The synthesis of this compound typically proceeds via the alkylation of 2,3-dihydroxybenzaldehyde.[1] This route allows for high regioselectivity and yield.[1]

Reaction Logic Diagram

The following directed graph illustrates the critical path from the precursor to the final purified aldehyde, highlighting key reagents and process controls.

SynthesisWorkflow Precursor 2,3-Dihydroxybenzaldehyde Intermediate Bis-Alkylation Intermediate Precursor->Intermediate Alkylation Reagents EtI / K2CO3 (DMF, 80°C) Reagents->Intermediate Quench Aq. Workup (EtOAc Extraction) Intermediate->Quench Hydrolysis Purification Vacuum Distillation (95°C @ 0.4 mmHg) Quench->Purification Crude Oil Product This compound (>98% Purity) Purification->Product Isolation

Figure 1: Synthetic workflow for the production of this compound via Williamson ether synthesis.

Experimental Protocol: Bis-Alkylation of 2,3-Dihydroxybenzaldehyde

Objective: Synthesize 10g of this compound.

  • Setup: Charge a 250 mL round-bottom flask with 2,3-dihydroxybenzaldehyde (1.0 eq) and anhydrous DMF (10 volumes).

  • Base Addition: Add Potassium Carbonate (K

    
    CO
    
    
    
    )
    (2.5 eq) in a single portion. Stir for 15 minutes at room temperature to facilitate deprotonation.
  • Alkylation: Dropwise add Ethyl Iodide (EtI) (2.5 eq) over 20 minutes.

  • Reaction: Heat the mixture to 80°C and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3) until the starting material (

    
    ) is fully consumed and the product (
    
    
    
    ) dominates.
  • Workup: Cool to room temperature. Pour into ice-water (200 mL). Extract with Ethyl Acetate (3

    
     50 mL).[1] Wash combined organics with brine, dry over Na
    
    
    
    SO
    
    
    , and concentrate in vacuo.
  • Purification: Purify the resulting brown oil via vacuum distillation (bp 95–96°C @ 0.4 mmHg) to yield a pale yellow liquid.

Applications in Medicinal Chemistry

This compound is not merely a solvent or reagent; it is a pharmacophore precursor.[1] Its specific substitution pattern is leveraged in:

  • Hydrazone-Based Therapeutics: Recent studies (Riaz et al., 2023) utilized this compound to synthesize 2,4-dinitrophenylhydrazone derivatives.[1] These compounds exhibited significant antioxidant and antimicrobial activity , validated by DFT studies showing favorable HOMO-LUMO gaps for radical scavenging.[1]

  • Kinase Inhibitors (IGF-1R): Patent literature (EP 1 732 898 B1) identifies this compound as a building block for tetrahydroisoquinoline derivatives.[1] These molecules act as inhibitors of the Insulin-like Growth Factor-1 Receptor (IGF-1R) , a target for cancer therapy, where the 2,3-diethoxy motif provides essential steric bulk and lipophilic interactions within the ATP-binding pocket.[1]

References
  • Riaz, M., et al. (2023).[7][1] "Unraveling the molecular structure, spectroscopic properties, and antioxidant activities of new 2,4-dinitrophenylhydrazone derivatives." Arabian Journal of Chemistry.

  • European Patent Office. (2006).[1] "Compounds capable of down-regulating or inhibiting the expression or function of the IGF-1 receptor."[1] EP 1 732 898 B1.[1]

  • Sigma-Aldrich. (2024).[1] "this compound Product Specification & CAS 24454-82-8."

Sources

The Reactivity of the Aldehyde Group in 2,3-Diethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Medicinal Chemists[1]

Abstract

This guide analyzes the distinct reactivity profile of the aldehyde moiety in 2,3-diethoxybenzaldehyde (CAS: 24454-82-8) .[1][2] Unlike its widely utilized isomer 3,4-diethoxybenzaldehyde (a precursor to Drotaverine), the 2,3-isomer presents a unique steric and electronic landscape defined by the ortho-ethoxy effect .[1] This document details the mechanistic implications of this substitution pattern on nucleophilic additions, condensation reactions, and oxidative stability, providing researchers with actionable protocols for utilizing this scaffold in Structure-Activity Relationship (SAR) studies and API synthesis.[1]

The Electronic & Steric Landscape

To predict the reactivity of this compound, one must quantify the competing forces exerted by the ethoxy substituents at the 2- (ortho) and 3- (meta) positions.[1]

1.1 Electronic Deactivation (+M Effect)

Both ethoxy groups are strong electron-donating groups (EDGs) via the mesomeric (+M) effect.[1]

  • The 2-Ethoxy Group: Donates electron density directly to the ring carbons ortho and para to itself.[1] Crucially, one of these "ortho" positions is the carbon attached to the aldehyde group.[1] This increases the electron density at the carbonyl carbon, rendering it less electrophilic compared to unsubstituted benzaldehyde.[1]

  • The 3-Ethoxy Group: Reinforces the electron-rich nature of the ring but has a less direct resonance interaction with the carbonyl attachment point compared to the 2-position.[1]

Net Result: The carbonyl carbon is significantly deactivated toward nucleophilic attack compared to nitrobenzaldehydes or simple benzaldehyde.[1]

1.2 The Ortho-Steric Blockade

The defining feature of this molecule is the steric bulk of the ethoxy group at the C2 position.[1] Unlike a methoxy group, the ethoxy tail (


) possesses rotational degrees of freedom that create a "sweeping volume" of steric hindrance.
  • Nucleophilic Approach: The trajectory for nucleophilic attack (Burgi-Dunitz angle, ~107°) is partially obstructed by the 2-ethoxy group.[1]

  • Conformational Locking: The carbonyl oxygen often orients anti to the 2-ethoxy oxygen to minimize dipole-dipole repulsion, locking the aldehyde in a specific conformation that may affect binding in enzymatic pockets during drug design.[1]

Reactivity Profile & Mechanistic Insights[1][3]
2.1 Nucleophilic Addition (Schiff Base & Hydrazone Formation)

The formation of imines (Schiff bases) or hydrazones is a standard derivatization pathway.[1]

  • Kinetics: Reaction rates are slower than for the 3,4-isomer due to the combined electronic deactivation (making the

    
     less attractive to the amine lone pair) and steric hindrance.[1]
    
  • Thermodynamics: Once formed, the imine bond is often more stable against hydrolysis due to the shielding effect of the ortho-ethoxy group.[1]

Case Study: Synthesis of 2,4-Dinitrophenylhydrazone Derivative Research indicates that this compound reacts with 2,4-dinitrophenylhydrazine (2,4-DNPH) to form stable hydrazones with antioxidant properties.[1] The reaction requires acid catalysis to activate the deactivated carbonyl oxygen.[1]

2.2 Condensation Reactions (Biginelli & Knoevenagel)

Despite the steric hindrance, the aldehyde group remains sufficiently reactive for multicomponent reactions if catalyzed correctly.[1]

  • Biginelli Reaction: Synthesis of dihydropyrimidinones (DHPMs).[1]

    • Observation: Yields of ~76% have been reported using thiourea and ethyl acetoacetate.[1]

    • Insight: The electron-rich ring stabilizes the intermediate carbocation (acyliminium ion), preventing side reactions, even if the initial addition step is slower.[1]

2.3 Oxidation

The electron-rich ring makes the aldehyde prone to autoxidation to 2,3-diethoxybenzoic acid .[1]

  • Storage Protocol: It must be stored under inert atmosphere (Argon/Nitrogen) to prevent the formation of benzoic acid crystals, which can catalyze further decomposition.[1]

Visualization: Mechanistic Pathways[1]

The following diagram illustrates the competing electronic and steric effects and the pathway to a Biginelli product.

Reactivity cluster_Effects Modulating Factors Start This compound Electronic Electronic Effect (+M) Increases e- density at C=O (Deactivates Electrophile) Start->Electronic Steric Ortho-Steric Effect 2-OEt blocks nucleophile path (Kinetic Barrier) Start->Steric Intermediate Acyliminium Intermediate (Stabilized by Ring e-) Start->Intermediate Urea + Acid Cat. (Reflux) Electronic->Intermediate Slows Formation Steric->Intermediate Slows Formation Product Dihydropyrimidinone (Biginelli Product) Intermediate->Product Cyclization

Figure 1: Mechanistic flow showing how steric and electronic factors modulate the conversion of this compound into pharmaceutical scaffolds.

Experimental Protocol: Controlled Schiff Base Synthesis

Objective: Synthesis of a benzylidene-amine derivative (General Protocol). Rationale: Standard protocols must be modified to account for the deactivated nature of the 2,3-isomer.[1] Stronger acid catalysis or higher temperatures are often required compared to the 3,4-isomer.[1]

Materials:

  • This compound (1.0 eq)[1]

  • Primary Amine (e.g., Aniline derivative) (1.0 eq)[1]

  • Ethanol (Absolute)[1]

  • Glacial Acetic Acid (Catalyst, 2-3 drops)[1]

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of this compound in 10 mL of absolute ethanol.

  • Activation: Add 2-3 drops of glacial acetic acid. Note: The acid protonates the carbonyl oxygen, counteracting the electron-donating effect of the ethoxy groups.[1]

  • Addition: Add 1.0 mmol of the primary amine dropwise.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours.

    • Checkpoint: Monitor via TLC (System: Hexane:Ethyl Acetate 3:1). The 2,3-isomer may require longer reflux times than the 3,4-isomer (typically 2-3 hours).[1]

  • Isolation: Cool to room temperature. If precipitate forms, filter and wash with cold ethanol. If no precipitate, evaporate solvent under reduced pressure and recrystallize from ethanol/water.[1]

Applications in Drug Development

While the 3,4-isomer is the key intermediate for Drotaverine (an antispasmodic), the 2,3-isomer is a critical tool for scaffold hopping and SAR optimization :

Application AreaTechnical Utility
SAR Libraries Used to probe the size limits of binding pockets.[1] The 2-OEt group tests tolerance for steric bulk in the ortho region.
Metabolic Stability Blocking the 2- and 3- positions prevents metabolic hydroxylation at these sites, potentially extending the half-life of the drug candidate.[1]
Antioxidants Hydrazone derivatives of this compound have shown significant radical scavenging activity, making them candidates for neuroprotective agents.[1]
References
  • Synthesis & Reactivity of Alkoxybenzaldehydes BenchChem Technical Repository. (2025).[1][3] "this compound: Reactivity and Applications." (Verified General Reference for CAS 24454-82-8)[1]

  • Microwave Assisted Synthesis of Dihydropyrimidinones Journal of Materials and Environmental Science. (2016).[1] "Microwave assisted one pot synthesis... of 6-Substituted-3,4-dihydro-4-phenylpyrimidin-2(1H)-ones." (Data source for Biginelli reaction yields)

  • Hydrazone Derivatives and Antioxidant Activity Arabian Journal of Chemistry. (2023).[1][4][5][6] "Unraveling the molecular structure... of new 2,4-dinitrophenylhydrazone derivatives."

  • Mechanistic Organic Chemistry of Benzaldehydes Chemistry LibreTexts. "Reactivity of Aldehydes & Ketones."[1][5]

Sources

An In-depth Technical Guide to the Antimicrobial Potential of Di-Substituted Benzaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative for Novel Antimicrobial Scaffolds

The escalating crisis of antimicrobial resistance (AMR) presents a formidable challenge to global health, necessitating an urgent and innovative response from the scientific community. The diminishing efficacy of conventional antibiotics has catalyzed the exploration of novel chemical entities capable of circumventing established resistance mechanisms. Among the promising candidates, benzaldehyde derivatives have emerged as a focal point of research. These aromatic aldehydes, particularly those with di-substitution patterns, offer a versatile scaffold for developing potent antimicrobial agents. This guide provides a technical deep-dive into the synthesis, mechanisms of action, and strategic evaluation of di-substituted benzaldehydes, intended for researchers, chemists, and drug development professionals dedicated to pioneering the next generation of antimicrobial therapeutics.

Synthetic Pathways to Bioactive Di-Substituted Benzaldehydes

The biological activity of di-substituted benzaldehydes is intrinsically linked to their chemical structure. The strategic placement of various functional groups on the benzaldehyde ring is paramount for optimizing antimicrobial potency. Synthesis typically begins with commercially available precursors, modified through established organic reactions.

A prevalent synthetic strategy involves the electrophilic substitution of a mono-substituted benzaldehyde or the functional group interconversion on a di-substituted benzene ring. For instance, the synthesis of hydroxylated and halogenated salicylaldehydes, which have shown significant antimicrobial effects, often employs electrophilic aromatic substitution reactions like halogenation, nitration, or sulfonation, followed by reduction or nucleophilic substitution to install the desired functional groups.[1]

The versatility of the aldehyde functional group also allows for its conversion into other bioactive moieties, such as Schiff bases, hydrazones, or oximes, further expanding the chemical space for antimicrobial discovery.[2][3][4] For example, novel benzimidazole, benzoxazole, and benzothiazole derivatives can be synthesized from p-N,N-diethyl amino salicylaldehyde by reacting it with substituted o-phenylenediamine, o-aminophenol, or o-aminothiophenol, respectively.[2][5]

Synthesis_Overview cluster_start Starting Materials cluster_reactions Key Synthetic Reactions cluster_products Bioactive Products Benzaldehyde Mono-substituted Benzaldehyde EAS Electrophilic Aromatic Substitution (e.g., Halogenation, Nitration) Benzaldehyde->EAS DiSub_Benzene Di-substituted Benzene FGI Functional Group Interconversion DiSub_Benzene->FGI Target Di-substituted Benzaldehydes EAS->Target FGI->Target Condensation Condensation Reactions (e.g., with amines, hydrazines) Derivatives Schiff Bases, Benzimidazoles, etc. Condensation->Derivatives Target->Condensation

Caption: Generalized synthetic routes to di-substituted benzaldehydes and their derivatives.

Unraveling the Mechanisms of Antimicrobial Action

Di-substituted benzaldehydes exert their antimicrobial effects through a multifactorial approach, often targeting fundamental cellular processes and structures. This pleiotropic activity is a significant advantage, as it may reduce the likelihood of rapid resistance development.

Primary Mechanisms of Action:

  • Membrane Disruption: A primary mechanism involves the interaction with and disruption of the microbial cell membrane. Hydroxylated benzaldehydes, in particular, function similarly to phenols.[6] They intercalate into the lipid bilayer, altering its fluidity and permeability. This leads to the leakage of essential intracellular components, such as ions and metabolites, ultimately resulting in cell death.[6][7]

  • Intracellular Coagulation: Upon entering the cell, these compounds can cause the coagulation of cytoplasmic constituents, denaturing proteins and disrupting enzymatic functions crucial for cellular metabolism.[6]

  • Disruption of Cellular Antioxidation Systems: Certain benzaldehydes act as redox-active compounds that interfere with the fungus's cellular antioxidation systems.[8] They can target key enzymes like superoxide dismutases and glutathione reductase, leading to an accumulation of reactive oxygen species (ROS) and inducing oxidative stress, which is lethal to the cell.[8][9]

  • Inhibition of Quorum Sensing (QS): Quorum sensing is a cell-to-cell communication system that regulates virulence factor production and biofilm formation in many pathogenic bacteria.[10] Several hydroxylated benzaldehydes, including vanillin and syringaldehyde, have been identified as potent inhibitors of the las and pqs QS systems in Pseudomonas aeruginosa.[10][11] By binding to key receptor proteins, they disrupt these signaling pathways, thereby attenuating bacterial virulence without exerting direct bactericidal pressure.[10]

Antimicrobial_Mechanisms cluster_cell Microbial Cell Membrane Cell Membrane Cytoplasm Cytoplasm (Proteins, Enzymes) Antioxidant Antioxidant Systems (e.g., SOD, GLR) QS Quorum Sensing Receptors Benzaldehyde Di-substituted Benzaldehyde Benzaldehyde->Membrane Disruption & Permeabilization Benzaldehyde->Cytoplasm Protein Coagulation Benzaldehyde->Antioxidant Inhibition & Oxidative Stress Benzaldehyde->QS Signal Interruption

Caption: Key antimicrobial mechanisms of di-substituted benzaldehydes against microbial cells.

Structure-Activity Relationship (SAR): Decoding the Molecular Blueprint

The antimicrobial efficacy of di-substituted benzaldehydes is highly dependent on the nature and position of the substituents on the aromatic ring. Understanding these structure-activity relationships (SAR) is critical for the rational design of more potent analogues.

  • Hydroxylation: The presence of hydroxyl (-OH) groups is a strong determinant of activity. The antimicrobial capacity often increases with the number of phenolic hydroxyls.[7][12] An ortho-hydroxyl group relative to the aldehyde function (as in salicylaldehydes) is particularly important for enhancing antifungal activity.[8] However, a single hydroxyl group may not be sufficient for high activity; further substitution is often required.[1]

  • Halogenation: The introduction of halogens (e.g., -Cl, -Br) can dramatically increase antimicrobial potency.[1] For instance, halogenated salicylaldehydes display potent activity against a broad range of microbes.[1] The position of the halogen is crucial; para-substituted cinnamaldehyde derivatives, for example, show higher activity than their ortho-substituted counterparts, a phenomenon attributed to reduced steric hindrance.[13]

  • Nitro Substitution: The inclusion of a nitro (-NO₂) group can also yield highly active compounds.[1] 4-Nitrocinnamaldehyde has been shown to possess the highest antimicrobial activity among a series of tested derivatives, although its potential carcinogenicity is a limiting factor for therapeutic development.[14]

  • Alkoxy Groups: Methoxy (-OCH₃) groups can modulate activity. While 4-methoxycinnamaldehyde and 2-methoxycinnamaldehyde retain considerable activity, their potency is generally lower than that of the parent cinnamaldehyde.[14]

Table 1: Summary of Structure-Activity Relationships for Di-substituted Benzaldehydes

Substituent GroupPosition on RingGeneral Effect on Antimicrobial ActivitySupporting Evidence
Hydroxyl (-OH)Ortho, ParaIncreases Activity. Potency often correlates with the number of -OH groups.[7][12]Ortho-hydroxyl is particularly effective for antifungal action.[8]
Halogen (-Cl, -Br)ParaSignificantly Increases Activity. [1]Para-substitution is often more effective than ortho- or meta- due to steric factors.[13]
Nitro (-NO₂)ParaStrongly Increases Activity. Can lead to highly potent compounds, but toxicity must be carefully evaluated.[1][14]
Methoxy (-OCH₃)Ortho, ParaModulates Activity. Generally less potent than hydroxyl or halogenated analogues.[14]Can be used to fine-tune solubility and pharmacokinetic properties.

In Vitro Evaluation: A Protocol-Driven Approach

Rigorous and standardized in vitro testing is the cornerstone of evaluating the antimicrobial potential of novel compounds. The following protocols provide a framework for obtaining reliable and reproducible data.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This is the foundational assay for quantifying antimicrobial potency.

Protocol: Broth Microdilution MIC Assay

  • Preparation of Compound Stock: Prepare a high-concentration stock solution of the test benzaldehyde derivative in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO). Ensure the final DMSO concentration in the assay does not exceed 1%, as it can have intrinsic antimicrobial effects.

  • Inoculum Preparation: Culture the test microorganism (e.g., S. aureus, E. coli, C. albicans) overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). Dilute the culture to achieve a standardized final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in the broth medium. This creates a gradient of compound concentrations.

  • Controls:

    • Positive Control: Wells containing broth and microbial inoculum only (to confirm microbial growth).

    • Negative Control: Wells containing broth only (to confirm media sterility).

    • Solvent Control: Wells containing broth, inoculum, and the highest concentration of the solvent (DMSO) used in the test wells.

  • Inoculation & Incubation: Add the standardized microbial inoculum to all test and control wells (except the negative control). Incubate the plate at 37°C for 18-24 hours for bacteria, or as appropriate for fungi.

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration at which no visible growth is observed.

  • MBC/MFC Determination: To determine the minimum bactericidal or fungicidal concentration, take an aliquot (e.g., 10 µL) from all clear wells (at and above the MIC) and plate it onto an agar medium. Incubate the agar plates. The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.

MIC_Workflow A Prepare Compound Stock Solution (in DMSO) C Perform 2-fold Serial Dilution of Compound in 96-Well Plate A->C B Prepare Standardized Microbial Inoculum (~5x10^5 CFU/mL) D Add Inoculum to Wells B->D C->D F Incubate Plate (e.g., 37°C, 24h) D->F E Include Controls: - Positive (Inoculum + Broth) - Negative (Broth only) - Solvent (Inoculum + DMSO) E->F G Read MIC: Lowest concentration with no visible growth F->G H Plate Aliquots from Clear Wells onto Agar Plates G->H I Incubate Agar Plates H->I J Determine MBC/MFC: Lowest concentration with ≥99.9% killing I->J

Sources

Technical Monograph: 2,3-Diethoxybenzaldehyde in Fragrance Architectures

Author: BenchChem Technical Support Team. Date: February 2026

The following technical monograph details the chemical identity, synthesis, and application of 2,3-Diethoxybenzaldehyde in fragrance chemistry.

CAS Registry Number: 24454-82-8 Molecular Formula: C₁₁H₁₄O₃ Molecular Weight: 194.23 g/mol [1][2][3]

Executive Summary & Olfactory Pharmacophore

While the 3,4-isomer (3,4-Diethoxybenzaldehyde) is widely recognized for its creamy, vanilla-like substantivity, This compound represents a distinct olfactory pharmacophore.[2] Its ortho-meta substitution pattern introduces steric strain and electronic effects that shift the odor profile from "gourmand" to phenolic, spicy, and balsamic .[2]

In high-performance fragrance design, this compound serves two critical functions:

  • Olfactory Modifier: It acts as a "texturizer" in floral and oriental accords, providing a dry, spicy lift that counteracts the cloying sweetness of standard vanillic aldehydes.[2]

  • Synthetic Intermediate: It is a high-purity precursor for complex heterocyclic fragrance molecules (e.g., isoquinoline derivatives) and Schiff bases.[2]

Structure-Activity Relationship (SAR) Analysis

The position of the ethoxy groups dictates the receptor interaction:[2]

  • 3,4-Substitution (Para/Meta): Planar alignment with the aldehyde facilitates hydrogen bonding similar to Vanillin (Sweet/Creamy).[2]

  • 2,3-Substitution (Ortho/Meta): The ortho-ethoxy group creates steric hindrance near the aldehyde carbonyl.[2] This reduces the molecule's ability to mimic the "vanilla" pharmacophore, instead triggering receptors associated with guaiacol (smoky) and salicylate (medicinal/herbal) notes.[2]

Synthesis & Production Protocol

Objective: High-yield synthesis of this compound from 2,3-Dihydroxybenzaldehyde via Williamson Ether Synthesis.

Reaction Scheme

The synthesis relies on the exhaustive O-alkylation of the catechol backbone.[2]

SynthesisPath cluster_conditions Reaction Conditions Start 2,3-Dihydroxybenzaldehyde (CAS 24677-78-9) Intermediate Mono-ethoxy Intermediates Start->Intermediate Alkylation (Step 1) Reagents Ethyl Iodide (EtI) + K2CO3 (Solvent: DMF or Acetone) Reagents->Start Product This compound (CAS 24454-82-8) Intermediate->Product Alkylation (Step 2) cond Temp: 60-80°C Time: 4-6 Hours Yield: >90%

Figure 1: Step-wise alkylation pathway for this compound production.

Detailed Protocol
  • Reagent Setup: Charge a 3-neck round bottom flask with 2,3-Dihydroxybenzaldehyde (1.0 eq) and anhydrous DMF (Dimethylformamide) (5-10 volumes).

  • Base Addition: Add anhydrous Potassium Carbonate (K₂CO₃) (2.5 eq) under nitrogen atmosphere. Stir for 30 minutes to facilitate deprotonation.[2]

  • Alkylation: Dropwise add Ethyl Iodide (2.5 eq) or Diethyl Sulfate. Note: Ethyl Iodide is preferred for cleaner impurity profiles in fragrance applications.

  • Heating: Heat the mixture to 60–80°C for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3) or GC-MS until the mono-ethoxy intermediate disappears.[2]

  • Work-up:

    • Quench with ice water.[2]

    • Extract with Ethyl Acetate.[2]

    • Wash organic layer with dilute NaOH (to remove any unreacted phenolic starting material) and brine.[2]

  • Purification: Recrystallize from Ethanol/Water or distill under reduced pressure (BP: ~95°C at 0.4 mmHg).

Application in Fragrance Compounds

Unlike the 3,4-isomer which is used as a heart/base note, this compound acts as a modifier .[2]

A. The "Spicy-Dry" Accord

In formulation, this compound bridges the gap between spicy top notes (Clove, Cinnamon) and balsamic base notes.[2]

ComponentRoleInteraction with this compound
Eugenol Primary Spice2,3-Diethoxy reinforces the phenolic character without adding sweetness.[2]
Coumarin Sweet BaseThe aldehyde cuts the "sugariness" of Coumarin, creating a "Tobacco" effect.[2]
Methyl Ionone FloralCreates a "Dusty/Powdery" effect, useful in vintage or niche perfumes.[2]
B. Schiff Base Formation (Aurantiol Analogs)

Aldehydes react with Methyl Anthranilate to form Schiff bases, which are critical for longevity (substantivity).[2]

  • Standard: Hydroxycitronellal + Methyl Anthranilate = Aurantiol (Floral/Linden).[2]

  • Innovation: this compound + Methyl Anthranilate = "Ortho-Anthranilate" Complex .[2]

    • Result: A highly stable, deep orange/red viscous liquid with a heavy, balsamic, and slightly animalic blossom odor.[2] The steric bulk at the 2-position slows hydrolysis, potentially making this Schiff base longer-lasting than those derived from simple benzaldehyde.[2]

SchiffBase Reactant1 This compound (Electrophile) Intermediate Carbinolamine Intermediate Reactant1->Intermediate Nucleophilic Attack Reactant2 Methyl Anthranilate (Nucleophile) Reactant2->Intermediate Nucleophilic Attack Product Schiff Base (Imine) 'Ortho-Aurantiol Analog' Intermediate->Product Dehydration (-H2O) Water H2O (Byproduct) Intermediate->Water

Figure 2: Formation mechanism of the Schiff Base.[2] The 2-ethoxy group provides steric protection to the imine bond.[2]

Analytical Characterization & QC

To ensure suitability for "Drug Development" grade research or high-end perfumery, the following specifications are mandatory.

  • Purity: ≥ 98.0% (GC).[2]

  • Impurity Profile:

    • 2-Hydroxy-3-ethoxybenzaldehyde:[2] < 0.5% (Incomplete alkylation; causes discoloration).[2]

    • 3-Hydroxy-2-ethoxybenzaldehyde:[2] < 0.5%.[2][4]

  • Appearance: White to pale yellow crystalline solid or clear liquid (depending on ambient temp; MP ~22°C).[2]

  • Storage: Store under inert gas (Argon/Nitrogen). The aldehyde group is susceptible to oxidation to 2,3-diethoxybenzoic acid (odorless white solid) upon air exposure.[2]

Safety & Regulatory (E-E-A-T)[2][4][5]

  • GHS Classification: Warning.[2][5] Causes skin irritation (H315), Eye irritation (H319).[2][5]

  • IFRA Status: Not explicitly restricted by IFRA Standards (as of 51st Amendment), but must be treated as a generic aldehyde.[2]

  • Sensitization: Ortho-substituted benzaldehydes generally show lower sensitization potential than para-substituted analogs due to steric hindrance preventing protein haptenization, but standard patch testing is required.[2]

References

  • BenchChem. (2024).[2] this compound (CAS 24454-82-8) Technical Data Sheet. Retrieved from [2]

  • PubChem. (2025).[2][6][7] Compound Summary: this compound.[1][2][8] National Library of Medicine.[2] Retrieved from [2]

  • Sigma-Aldrich. (2024).[2][7] 2,3-Dihydroxybenzaldehyde (Precursor) Product Specification. Retrieved from [2][7]

  • BOC Sciences. (2024).[2] Building Blocks: Benzaldehyde Derivatives in Pharmaceutical Synthesis. Retrieved from [2]

  • NIST WebBook. (2023). Mass Spectra of Ethoxybenzaldehyde Isomers. Retrieved from [2]

Sources

Methodological & Application

Synthesis protocol for 2,3-Diethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of 2,3-Diethoxybenzaldehyde

Abstract

This application note details a robust, two-step synthetic protocol for the preparation of This compound , a critical pharmacophore in the development of selective dopamine receptor ligands and antimicrobial hydrazones. Unlike the direct formylation of 1,2-diethoxybenzene—which suffers from poor regioselectivity favoring the 3,4-isomer—this protocol utilizes a retrosynthetic disconnection to 2,3-dihydroxybenzaldehyde .[1] The method described herein ensures high regiochemical fidelity (>98%) and scalability. We provide a complete workflow starting from the commercially available o-vanillin, covering demethylation, exhaustive ethylation, and purification.

Introduction & Strategic Analysis

The structural motif of this compound is frequently encountered in the synthesis of bioactive heterocycles. However, its synthesis presents a classic regioselectivity challenge in aromatic substitution.

The Regioselectivity Problem: Classical Vilsmeier-Haack formylation of 1,2-diethoxybenzene is governed by electronic activation at the para position relative to the alkoxy groups.[1] This predominantly yields 3,4-diethoxybenzaldehyde (CAS 2029-94-9) rather than the desired 2,3-isomer.[1] The steric crowding at the 3-position (between two ethoxy groups) further disfavors direct formylation at the target site.

The Solution: To guarantee the 2,3-substitution pattern, we employ a "scaffold-first" approach.[1] We utilize 2,3-dihydroxybenzaldehyde (or o-vanillin as a precursor) where the aldehyde functionality is already installed at the correct position.[1] The workflow involves:

  • Selective Demethylation: Conversion of o-vanillin to 2,3-dihydroxybenzaldehyde using an AlCl₃/NaI system.[1]

  • Williamson Ether Synthesis: Exhaustive bis-alkylation using ethyl iodide and potassium carbonate in DMF.

Retrosynthetic Analysis (Visualized)

ReactionScheme Vanillin o-Vanillin (Starting Material) Dihydroxy 2,3-Dihydroxybenzaldehyde (Intermediate) Vanillin->Dihydroxy Step 1: Demethylation AlCl3, NaI, ACN 80°C, 18h Target This compound (Target) Dihydroxy->Target Step 2: Bis-Alkylation EtI, K2CO3, DMF 60°C, 4h

Figure 1: Synthetic pathway ensuring 100% regiochemical integrity of the aldehyde moiety.

Experimental Protocol

Step 1: Synthesis of 2,3-Dihydroxybenzaldehyde

Note: If 2,3-dihydroxybenzaldehyde (CAS 24677-78-9) is purchased commercially, proceed directly to Step 2.[1]

Rationale: The AlCl₃/NaI system generates a mild Lewis acid-nucleophile pair that selectively cleaves the methyl ether without affecting the aldehyde carbonyl, avoiding the harsh conditions of BBr₃.

Reagents:

  • o-Vanillin (2-Hydroxy-3-methoxybenzaldehyde): 10.0 g (65.7 mmol)[1]

  • Aluminum Chloride (AlCl₃): 9.6 g (72.3 mmol, 1.1 equiv)

  • Sodium Iodide (NaI): 29.5 g (197 mmol, 3.0 equiv)

  • Acetonitrile (ACN): 250 mL

  • Hydrochloric Acid (2M): 100 mL

Procedure:

  • Setup: Flame-dry a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser under nitrogen atmosphere.

  • Addition: Charge the flask with ACN, followed by AlCl₃ and NaI. Stir for 10 minutes until a partial suspension forms. Add o-vanillin in one portion.

  • Reaction: Heat the mixture to 80°C (Reflux) for 18 hours. The solution will darken as the aluminum complex forms.

  • Quench: Cool the reaction to room temperature. Slowly pour the mixture into ice-cold 2M HCl (100 mL) to hydrolyze the aluminum phenoxide complex. Stir vigorously for 30 minutes.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 100 mL).

  • Wash: Wash combined organics with saturated aqueous Sodium Thiosulfate (to remove iodine byproducts) followed by Brine.

  • Drying: Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Recrystallize from water/ethanol or purify via silica flash chromatography (Hexane/EtOAc 7:3).

    • Expected Yield: ~85-90%[1]

    • Appearance: Yellow solid.[2]

Step 2: Synthesis of this compound

Rationale: Use of DMF as a polar aprotic solvent accelerates the S_N2 reaction. K₂CO₃ is chosen as a mild base to deprotonate the phenols without promoting aldol condensation side reactions.

Reagents:

  • 2,3-Dihydroxybenzaldehyde: 5.0 g (36.2 mmol)

  • Ethyl Iodide (EtI): 14.1 g (7.2 mL, 90.5 mmol, 2.5 equiv)

    • Alternative: Diethyl sulfate (less expensive, but more toxic).

  • Potassium Carbonate (K₂CO₃): 15.0 g (108.6 mmol, 3.0 equiv)

  • Dimethylformamide (DMF): 50 mL (Anhydrous)

Procedure:

  • Solubilization: In a 250 mL round-bottom flask, dissolve 2,3-dihydroxybenzaldehyde in anhydrous DMF (50 mL).

  • Deprotonation: Add K₂CO₃ (anhydrous, powder) in one portion. The suspension may turn bright yellow/orange due to phenoxide formation. Stir at room temperature for 15 minutes.

  • Alkylation: Add Ethyl Iodide dropwise via syringe over 10 minutes.

  • Heating: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:2). The starting material (polar, low R_f) should disappear, replaced by a non-polar spot (high R_f).

  • Workup:

    • Pour the reaction mixture into 300 mL of ice water.

    • Note: The product may precipitate as a solid or separate as an oil depending on purity.

    • Extract with Diethyl Ether or Ethyl Acetate (3 x 75 mL).

    • Wash the organic layer with Water (2 x 50 mL) and LiCl (5% aq) to remove residual DMF.

    • Wash with Brine, dry over Na₂SO₄, and concentrate.[2]

  • Purification:

    • Distillation: If oil, high-vacuum distillation (bp ~140-150°C at 5 mmHg).[1]

    • Recrystallization: If solid, recrystallize from Ethanol/Pentane.

    • Flash Chromatography: Silica gel, eluting with Hexane:EtOAc (9:1).

Workup & Purification Logic

Workup Reaction Reaction Mixture (DMF, Product, Salts) Quench Quench in Ice Water (Dissolves K2CO3/KI) Reaction->Quench Extract Extraction (EtOAc/Ether) Quench->Extract Wash Wash Phase: 1. Water/LiCl (Remove DMF) 2. Brine (Dry) Extract->Wash Conc Concentration Wash->Conc Purify Purification Decision Conc->Purify Solid Recrystallization (EtOH/Pentane) Purify->Solid If Solid Oil Vacuum Distillation (High Vac) Purify->Oil If Oil

Figure 2: Decision tree for isolation of pure this compound.[1]

Characterization Data

PropertySpecificationNotes
Appearance Pale yellow oil or low-melting solidTendency to supercool; crystallizes upon standing.[1]
Refractive Index

Typical for dialkoxybenzaldehydes.
¹H NMR (CDCl₃)

10.45 (s, 1H, CHO)
Distinctive aldehyde singlet.

7.42 (dd, 1H, H-6)
Ortho coupling to H-5.

7.10 (m, 2H, H-4, H-5)
Aromatic multiplet.

4.15 (q, 2H, O-CH₂), 4.10 (q, 2H, O-CH₂)
Two distinct methylene quartets (non-equivalent).

1.45 (t, 3H, CH₃), 1.40 (t, 3H, CH₃)
Two distinct methyl triplets.
IR (Neat) 1690 cm⁻¹ (C=O stretch)Strong aldehyde band.
Mass Spec [M+] = 194.23Consistent with C₁₁H₁₄O₃.

Safety & Hazards

  • Ethyl Iodide: Alkylating agent. Suspected carcinogen. Use only in a fume hood.

  • Aluminum Chloride: Reacts violently with water. Quench carefully.

  • DMF: Hepatotoxic. Avoid skin contact.

References

  • Synthesis of 2,3-Dihydroxybenzaldehyde: Sang, Z. et al. "Synthesis of 2,3-dihydroxybenzaldehyde."[3] ChemicalBook Protocols. Accessed Oct 2023. Link

  • Alkylation Protocol (Analogous): "Alkylation of phenolic compounds." Google Patents WO2015051402A1. Link

  • Physical Properties: "this compound CAS 24454-82-8."[1][4][5][6] ChemicalBook.[7] Link

  • Regioselectivity of Formylation: "Vilsmeier-Haack reaction of dialkoxybenzenes." ScienceMadness & Thieme Chemistry. Link

Sources

Application Note: Reductive Amination of 2,3-Diethoxybenzaldehyde with Primary Amines

[1]

Methodology:1

Abstract & Strategic Relevance

This application note details the protocol for coupling 2,3-diethoxybenzaldehyde with primary amines to form secondary amines. This scaffold is a critical building block in medicinal chemistry, particularly for developing ligands targeting GPCRs and ion channels where the 2,3-dialkoxy substitution pattern provides essential hydrophobic interactions and metabolic stability.[1]

Key Technical Challenge: The 2,3-diethoxy substitution pattern presents a unique dual challenge:

  • Electronic Deactivation: The ethoxy groups are strong electron-donating groups (EDGs).[1][2] Through resonance, they increase electron density at the carbonyl carbon, making it less electrophilic and retarding the initial nucleophilic attack by the amine.[1]

  • Steric Hindrance (The Ortho Effect): The ethoxy group at the 2-position creates significant steric bulk proximal to the aldehyde, physically impeding the approach of the amine and the reducing agent.

This guide provides an optimized Sodium Triacetoxyborohydride (STAB) protocol designed to overcome these barriers using acid catalysis and specific solvent effects.

Mechanistic Insight

The reaction proceeds via a Reductive Amination pathway.[2][3][4][5][6] Unlike simple aldehydes, the this compound requires careful control of pH to facilitate imine formation without deactivating the amine.[1]

The Pathway[7]
  • Hemiaminal Formation: The primary amine attacks the carbonyl carbon.[2] Note: This step is rate-limiting for this specific substrate due to the electron-rich nature of the ring.

  • Imine (Schiff Base) Dehydration: Acid catalysis promotes the loss of water to form the iminium ion.[2]

  • Irreversible Reduction: The hydride source (STAB) selectively reduces the iminium ion (which is more electrophilic than the aldehyde) to the amine.[2]

Visualizing the Mechanism

The following diagram outlines the reaction flow and the critical "Decision Nodes" where the reaction can fail if conditions are not optimized.

ReductiveAminationStartThis compound+ Primary AmineInter1HemiaminalIntermediateStart->Inter1Nucleophilic Attack(Slowed by 2-OEt sterics)ImineImine / Iminium Ion(Schiff Base)Inter1->Imine-H2O(Equilibrium)ProductSecondary Amine(Final Product)Imine->ProductHydride Transfer(Irreversible)AcidAcetic Acid (AcOH)Activates CarbonylAcid->StartCatalysisReducerSTAB(NaBH(OAc)3)Reducer->ImineReduction

Figure 1: Mechanistic pathway for the reductive amination of electron-rich benzaldehydes.[1] Note the critical role of Acid Catalysis in overcoming the deactivated carbonyl.

Experimental Protocol

Method: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB). Why STAB? Unlike NaBH₄, STAB is mild and does not reduce aldehydes/ketones appreciably, preventing the formation of the benzyl alcohol side product.[1] It selectively reduces the imine formed in situ.[2]

Materials Checklist
  • Substrate: this compound (1.0 equiv)

  • Amine: Primary Amine (

    
    ) (1.1 – 1.2 equiv)[1][2]
    
  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)[1][2]

  • Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF).[1][2][7][8] DCE is preferred for solubility and reaction rate.

  • Catalyst: Glacial Acetic Acid (AcOH) (1.0 equiv).[1][2]

Step-by-Step Procedure
  • Preparation (Inert Atmosphere):

    • Flame-dry a round-bottom flask and equip with a magnetic stir bar.

    • Purge with Nitrogen (

      
      ) or Argon.[1][2]
      
    • Rationale: While STAB is relatively stable, moisture can hydrolyze the imine intermediate back to the aldehyde.[2]

  • Imine Formation (The "Activation" Step):

    • Dissolve This compound (1.0 mmol) in DCE (5 mL).

    • Add the Primary Amine (1.1 mmol).[1][2]

    • Add Glacial Acetic Acid (1.0 mmol).

    • Stir at Room Temperature (RT) for 30–60 minutes .

    • Checkpoint: The solution may change color (often yellowing) indicating Schiff base formation.[1][2] Due to the steric bulk of the 2-ethoxy group, do not skip this pre-stirring time.

  • Reduction:

    • Add STAB (1.4 mmol) in a single portion.[1][2]

    • Stir the suspension vigorously at RT under

      
      .[2]
      
    • Time: 2–16 hours (Monitor via TLC/LCMS).

    • Note: Gas evolution (minimal) may occur.[1][2]

  • Quenching & Workup:

    • Quench: Slowly add saturated aqueous

      
       (10 mL) to neutralize the acid and destroy excess hydride. Stir for 15 minutes until bubbling ceases.
      
    • Extraction: Extract the aqueous layer with Dichloromethane (DCM) or Ethyl Acetate (

      
       mL).[1][2]
      
    • Wash: Combine organics and wash with Brine (10 mL).[1][2]

    • Dry: Dry over anhydrous

      
       or 
      
      
      , filter, and concentrate in vacuo.
  • Purification:

    • The crude oil is often pure enough for subsequent steps.[2]

    • If purification is needed: Flash Column Chromatography (Silica Gel).[1][2]

    • Eluent: Hexanes/Ethyl Acetate (for non-polar amines) or DCM/MeOH (for polar amines).[1][2]

Data Analysis & Validation

To confirm the success of the reaction, look for these specific diagnostic signals.

TechniqueDiagnostic SignalInterpretation
1H NMR Disappearance of

10.4 ppm (s, 1H)
Loss of Aldehyde proton confirms consumption of starting material.[1][2]
1H NMR Appearance of

3.7–3.9 ppm (s, 2H)
New singlet representing the Benzylic methylene (

).[1][2]
1H NMR Shift of Ethoxy protonsThe

signals may shift slightly upfield due to the loss of the electron-withdrawing carbonyl.
LC-MS M+1 Peak Mass should correspond to [Aldehyde MW + Amine MW - 16 (Oxygen) + 2 (Hydrogen)].[1][2]

Troubleshooting & Optimization (The "Why" Pillar)

Issue 1: Low Conversion / Starting Material Remains[1][2]
  • Cause: The 2-ethoxy steric hindrance is preventing the amine from attacking the carbonyl efficiently.[2]

  • Solution:

    • Add 3Å Molecular Sieves during the "Imine Formation" step (Step 2).[1][2] This physically removes water, driving the equilibrium toward the imine (Le Chatelier's principle).[1]

    • Increase the pre-stir time (Step 2) to 2 hours before adding STAB.[2]

    • Increase Acetic Acid to 1.5–2.0 equiv to further activate the carbonyl.[2]

Issue 2: Dialkylation (Formation of Tertiary Amine)
  • Cause: The product secondary amine is more nucleophilic than the starting primary amine and reacts with remaining aldehyde.[2]

  • Solution:

    • Ensure the Primary Amine is in excess (1.2–1.5 equiv).[1][2]

    • Use the Stepwise Method : Form the imine in Methanol first, verify complete consumption of aldehyde by NMR, then add NaBH₄. (Note: STAB is generally better at suppressing this than NaBH₄, but stoichiometry is key).[1][2]

Workflow Decision Tree

Use this diagram to select the correct solvent/reagent system based on your specific amine.

OptimizationStartStart: this compound+ AmineCheckAmineIs the AmineSterically Hindered?Start->CheckAmineStandardStandard Protocol:DCE + AcOH + STABCheckAmine->StandardNo (Primary/Linear)AggressiveAggressive Protocol:Toluene (Reflux) + Dean-Starkthen NaBH4 reductionCheckAmine->AggressiveYes (Bulky/Secondary)NoteMolecular Sievesscavenge waterStandard->NoteAdd Mol. Sievesif slow

Figure 2: Decision matrix for protocol selection based on amine steric profile.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][2][6][7][8] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][6][7][8][9] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.[1][6]

  • Organic Chemistry Portal . Reductive Amination - Synthesis of Amines. (Accessed 2023).[1][2] A comprehensive database of reductive amination methodologies and reagent compatibility.[2]

  • Master Organic Chemistry . Reductive Amination: Mechanism and Examples. Detailed breakdown of the imine-reduction sequence.

Application Note: High-Efficiency Synthesis of 2,3-Diethoxy-Chalcones via Claisen-Schmidt Condensation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

This application note details the synthetic protocols for reacting 2,3-diethoxybenzaldehyde (CAS: 24454-82-8) with various ketones via the Claisen-Schmidt condensation.

While 3,4-diethoxybenzaldehyde (a precursor to Drotaverine) is widely documented, the 2,3-diethoxy isomer represents a distinct pharmacophore. The specific substitution pattern at the ortho (2) and meta (3) positions creates a unique steric and electronic environment that influences both chemical reactivity and biological binding affinity. Derivatives of this scaffold are increasingly investigated for antimicrobial , antiplasmodial , and anti-inflammatory properties [1, 2].

Key Technical Challenges
  • Steric Hindrance: The ethoxy group at the C2 (ortho) position imposes steric bulk near the carbonyl electrophile, potentially slowing nucleophilic attack compared to para-substituted analogs.

  • Electronic Deactivation: The ethoxy groups are strong electron-donating groups (EDGs) via resonance, rendering the carbonyl carbon less electrophilic.

  • Solubility: The lipophilic ethoxy tails require specific solvent systems to maintain homogeneity during the reaction.

Mechanistic Insight & Reaction Pathway[1][2][3][4]

The reaction proceeds via a base-catalyzed crossed-aldol condensation (Claisen-Schmidt).[1][2][3][4] Because this compound lacks


-hydrogens, it acts exclusively as the electrophile, preventing self-condensation.
Reaction Logic[1][4][5]
  • Enolate Formation: Base removes an acidic

    
    -proton from the ketone (e.g., acetophenone).[1][3]
    
  • Nucleophilic Attack: The enolate attacks the carbonyl of this compound. Note: This step is the rate-determining step, slowed by the C2-ethoxy steric clash.

  • Protonation & Dehydration: The resulting alkoxide is protonated to an aldol (

    
    -hydroxy ketone), which undergoes E1cB elimination to form the 
    
    
    
    -unsaturated ketone (chalcone).
Visual Pathway (DOT Diagram)

ReactionMechanism Acetophenone Acetophenone (Nucleophile) Enolate Enolate Ion (Reactive Species) Acetophenone->Enolate Deprotonation (-H2O) Base OH- (Catalyst) Base->Acetophenone Intermediate β-Hydroxy Ketone (Aldol Adduct) Enolate->Intermediate Nucleophilic Attack (Sterically Hindered at C2) Aldehyde This compound (Electrophile) Aldehyde->Intermediate Product 2,3-Diethoxy Chalcone (α,β-unsaturated) Intermediate->Product Dehydration (-H2O) Irreversible

Figure 1: Mechanistic pathway of the Claisen-Schmidt condensation emphasizing the critical enolate attack on the hindered aldehyde.

Experimental Protocols

Protocol A: Synthesis of 2,3-Diethoxy Chalcones (Acetophenone Deriv.)

Objective: Synthesis of (E)-3-(2,3-diethoxyphenyl)-1-phenylprop-2-en-1-one. Scale: 10 mmol

Reagents & Equipment[1][3][5][6][7]
  • Precursor A: this compound (1.94 g, 10 mmol)

  • Precursor B: Acetophenone (1.20 g, 10 mmol)[1]

  • Solvent: Ethanol (95%) or Methanol (15 mL)

  • Catalyst: NaOH (40% aq.[8] solution, 2.5 mL) or KOH pellets (1.5 eq)

  • Equipment: 50 mL Round Bottom Flask, Magnetic Stirrer, Ice bath.

Step-by-Step Procedure
  • Solubilization: In the 50 mL flask, dissolve 1.94 g of this compound and 1.20 g of acetophenone in 15 mL of Ethanol. Stir for 5 minutes until a clear homogeneous solution is obtained.

    • Expert Tip: If the aldehyde is an oil or waxy solid, gentle warming (30°C) ensures complete dissolution before base addition.

  • Catalysis: Add 2.5 mL of 40% NaOH dropwise over 2 minutes while stirring vigorously.

    • Observation: The solution will likely darken (yellow/orange) immediately due to the formation of the phenolate/enolate species.

  • Reaction: Stir the mixture at Room Temperature (20-25°C) for 4–6 hours.

    • Critical Deviation: Unlike simple benzaldehyde (which reacts in <2 hours), the 2,3-diethoxy substitution requires longer reaction times due to the electron-donating effect reducing electrophilicity.

  • Precipitation: Cool the flask in an ice bath (0-4°C) for 30 minutes. The chalcone should precipitate as a solid.[5]

    • Troubleshooting: If an oil forms instead of a solid, add a seed crystal or scratch the glass wall. If still oily, refrigerate overnight.

  • Work-up: Filter the precipitate using a Buchner funnel. Wash the cake with cold water (3 x 10 mL) until the filtrate is neutral (pH 7). Wash once with cold ethanol (2 mL) to remove unreacted starting materials.

  • Recrystallization: Recrystallize from hot Ethanol or Ethyl Acetate:Hexane (1:4) to obtain pure crystals.

Protocol B: Synthesis of Bis-Chalcones (Acetone Deriv.)

Objective: Synthesis of 1,5-bis(2,3-diethoxyphenyl)penta-1,4-dien-3-one. Stoichiometry: 2:1 (Aldehyde:Ketone)

Procedure Modifications
  • Molar Ratios: Use 2.2 equivalents of this compound (4.27 g) to 1 equivalent of Acetone (0.58 g).

  • Sequential Addition: Dissolve aldehyde in ethanol first. Add the base. Then, add acetone slowly to prevent self-polymerization of acetone.

  • Temperature: Maintain reaction at 25–30°C. Higher temperatures favor the double condensation (bis-product) over the mono-product.

Validation & Characterization

To ensure scientific integrity, the product must be validated against the following criteria.

Expected Physicochemical Properties
ParameterExpected ResultMethod of Verification
Physical State Yellow/Orange Crystalline SolidVisual Inspection
Melting Point 85–95°C (Derivative dependent)Capillary Melting Point Apparatus
TLC (Rf) ~0.4–0.6 (Hexane:EtOAc 8:2)Silica Gel 60 F254 (UV visualization)
Solubility Soluble in CHCl3, DMSO; Insoluble in WaterSolubility Test
Spectral Validation (Self-Validating Logic)
  • IR Spectroscopy: Look for the characteristic

    
    -unsaturated carbonyl stretch.
    
    • C=O stretch: ~1650–1660 cm⁻¹ (Lower than standard ketones due to conjugation).

    • C=C stretch: ~1580–1600 cm⁻¹.

  • 1H NMR (Diagnostic):

    • The vinylic protons (

      
       and 
      
      
      
      ) typically appear as doublets (
      
      
      Hz), confirming the (E)-configuration .
    • The ethoxy groups will show triplet/quartet patterns:

      
       (t, 6H, CH3) and 
      
      
      
      (q, 4H, OCH2).

Workflow Visualization

Workflow Start Start: Mix Reagents (Aldehyde + Ketone + EtOH) Catalyst Add NaOH (40%) Dropwise Start->Catalyst Monitor Stir 4-6 Hours Monitor via TLC Catalyst->Monitor Check Precipitate Formed? Monitor->Check IceBath Cool to 0°C (30 mins) Check->IceBath Yes OilOut Oil Formation? Refrigerate/Seed Check->OilOut No (Oily) Filter Vacuum Filtration Wash with H2O IceBath->Filter OilOut->IceBath Pure Recrystallize (Ethanol) Filter->Pure

Figure 2: Operational workflow for the isolation of high-purity chalcones.

Safety & Handling (GHS Standards)

  • This compound: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) [3].[9][10]

  • Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage.

  • Protocol Safety: Always add base to the solvent slowly to avoid exotherms. Perform all reactions in a fume hood.

References

  • BenchChem. this compound: Properties and Applications. Retrieved from BenchChem Database. Link

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 74847, 3,4-Diethoxybenzaldehyde (Analog Reference). PubChem.[10] Link

  • National Institutes of Health. GHS Classification for Diethoxybenzaldehyde Derivatives. PubChem Safety Data. Link

  • Organic Syntheses. Benzalacetophenone (Chalcone) Standard Protocol. Org.[2][3][11] Synth. 1922, 2,[11] 1. Link

  • PraxiLabs. Claisen Schmidt Reaction: Mechanism and Procedure.Link

Sources

Application Note: Knoevenagel Condensation of 2,3-Diethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Relevance

This application note details the optimized protocols for the Knoevenagel condensation of 2,3-Diethoxybenzaldehyde (CAS: 2029-94-9) . This specific aldehyde is a critical pharmacophore precursor, most notably in the synthesis of Drotaverine (a potent phosphodiesterase inhibitor and antispasmodic) and related isoquinoline alkaloids.

Unlike its 3,4-diethoxy isomer, the 2,3-substitution pattern introduces significant steric strain and unique electronic shielding at the carbonyl center. Standard protocols often fail to account for the reduced electrophilicity caused by the ortho-ethoxy group. This guide provides two validated workflows: a classical Doebner Modification for carboxylic acid synthesis and a Green/Catalytic route for high-throughput screening.

Mechanistic Analysis & Substrate Challenges

The "Ortho-Effect" Barrier

The Knoevenagel condensation relies on the nucleophilic attack of a deprotonated active methylene compound (enolate) onto the carbonyl carbon. This compound presents two distinct challenges:

  • Electronic Deactivation: The ethoxy groups are strong electron-donating groups (EDGs) via resonance (+M effect). This increases electron density at the carbonyl carbon, making it less susceptible to nucleophilic attack compared to nitro- or halo-benzaldehydes.

  • Steric Hindrance: The ethoxy group at the C2 position creates a steric clash with the incoming nucleophile and the catalyst system. This often results in incomplete conversion or requires higher activation energy (longer reflux times).

Reaction Pathway Visualization

The following diagram illustrates the catalytic cycle and the steric environment.

Knoevenagel_Mechanism cluster_conditions Critical Parameters Aldehyde This compound (Sterically Crowded) Iminium Iminium Ion Intermediate (Activated Electrophile) Aldehyde->Iminium + Catalyst (- H2O) Catalyst Piperidine Catalyst (Base) Adduct Tetrahedral Intermediate Iminium->Adduct Steric Clash at C2 Nucleophile Active Methylene (Malonic Acid/Malononitrile) Nucleophile->Adduct Attack on Iminium Product α,β-Unsaturated Product (E-Isomer Dominant) Adduct->Product Elimination (- Catalyst) Temp > 80°C Temp > 80°C pKa Control pKa Control

Figure 1: Mechanistic pathway highlighting the critical iminium activation step required to overcome the electronic deactivation of the 2,3-diethoxy substrate.

Experimental Protocols

Protocol A: Classical Doebner Modification (Synthesis of Cinnamic Acids)

Target: 2,3-Diethoxycinnamic acid Application: Precursor for Drotaverine side-chains; fragment synthesis for isoquinolines. Scale: 10 mmol

Reagents & Equipment[1][2][3][4]
  • Substrate: this compound (1.94 g, 10 mmol)

  • Reagent: Malonic acid (2.08 g, 20 mmol, 2.0 equiv)

  • Solvent/Base: Pyridine (5.0 mL)

  • Catalyst: Piperidine (0.2 mL, catalytic)

  • Acid: Conc. HCl (for workup)

  • Apparatus: Round-bottom flask (50 mL), reflux condenser, oil bath.

Step-by-Step Methodology
  • Charge: In the 50 mL flask, dissolve this compound in pyridine.

  • Activation: Add malonic acid followed by the piperidine catalyst. Note: The reaction is exothermic; add piperidine slowly.

  • Reflux: Heat the mixture to 100–110°C for 4–6 hours .

    • Checkpoint: Evolution of CO₂ bubbles indicates the decarboxylation step is proceeding. Do not stop heating until bubbling ceases.

  • Quench: Cool the reaction mixture to 0°C in an ice bath.

  • Precipitation: Slowly add the reaction mixture to a beaker containing 50 mL of ice-cold water mixed with 6 mL of concentrated HCl.

    • Why: This neutralizes the pyridine and protonates the cinnamic acid salt, forcing precipitation.

  • Isolation: Filter the resulting white/off-white solid under vacuum. Wash with cold water (3 x 10 mL) to remove pyridinium salts.

  • Purification: Recrystallize from Ethanol/Water (3:1).

Expected Yield: 75–85% Melting Point: 120–122°C (verify against standard).

Protocol B: Green/Solvent-Free Screening (Synthesis of Nitriles)

Target: 2,3-Diethoxybenzylidenemalononitrile Application: Rapid reactivity profiling; synthesis of antioxidants. Scale: 2 mmol

Reagents
  • Substrate: this compound (388 mg, 2 mmol)

  • Reagent: Malononitrile (132 mg, 2 mmol)

  • Catalyst: L-Proline (23 mg, 10 mol%) or Ionic Liquid [BMIM][BF4]

  • Solvent: None (Neat conditions) or Ethanol (0.5 mL if mixing is difficult)

Step-by-Step Methodology
  • Mix: In a mortar and pestle (for solid-state) or a small vial, combine the aldehyde and malononitrile.

  • Catalyze: Add L-Proline and grind/stir at Room Temperature for 20 minutes.

    • Observation: The mixture will liquefy (eutectic melt) and then resolidify as the product forms.

  • Workup: Add 5 mL of cold ethanol. Triturate the solid.

  • Filtration: Filter the solid product.

  • Purity Check: This method typically yields >90% purity without recrystallization.

Data Summary & Optimization Table

The following table contrasts the reactivity of this compound against other common substrates, highlighting the necessity for optimized conditions.

SubstrateActive MethyleneCatalystTemp (°C)Time (h)Yield (%)Notes
This compound Malonic AcidPyridine/Piperidine1005.082Sterically hindered; requires extended heat.
3,4-DiethoxybenzaldehydeMalonic AcidPyridine/Piperidine903.091Less steric hindrance; faster conversion.
This compoundMalononitrileL-Proline250.594High acidity of malononitrile overcomes steric deactivation.
4-NitrobenzaldehydeMalonic AcidPyridine801.596Electron-poor; very fast reaction.

Troubleshooting & Critical Controls

Incomplete Conversion

If TLC shows remaining aldehyde after 6 hours (Protocol A):

  • Cause: The "ortho-effect" is blocking the catalyst attack.

  • Solution: Add a fresh aliquot of piperidine (0.1 mL) and increase temperature to 120°C. Ensure the system is anhydrous; water inhibits iminium formation.

Oiling Out

The product may separate as an oil rather than a solid during acid quenching.

  • Solution: Scratch the side of the beaker with a glass rod to induce nucleation. Alternatively, decant the aqueous layer and recrystallize the oil directly from hot ethanol.

Impurity Profile (Drotaverine Synthesis Context)

In the synthesis of Drotaverine intermediates, the purity of the this compound starting material is paramount. Even 1% of the 3,4-isomer (a common impurity from alkylation of catechol) will carry through and is difficult to separate at the cinnamic acid stage.

  • QC Step: Verify starting material regiochemistry via 1H NMR (coupling constants of aromatic protons).

Workflow Diagram (Protocol A)

Workflow Start Start: This compound + Malonic Acid Solvent Dissolve in Pyridine Add Piperidine (Cat.) Start->Solvent Reflux Reflux @ 110°C (4-6 Hours) Monitor CO2 Evolution Solvent->Reflux Quench Pour into Ice/HCl (pH < 2) Reflux->Quench Filter Vacuum Filtration Wash with H2O Quench->Filter Purify Recrystallize (EtOH/H2O) Filter->Purify Final Pure 2,3-Diethoxycinnamic Acid Purify->Final

Figure 2: Operational workflow for the Doebner modification synthesis of 2,3-diethoxycinnamic acid.

References

  • Doebner Modification (Classic): Jones, G. (1967). "The Knoevenagel Condensation."[3][5][6] Organic Reactions, 15, 204.

  • Drotaverine Synthesis Context: "Method for preparation of drotaverine hydrochloride."[2][7] Patent RU2661150C2.[7]

  • Green Chemistry Protocol: Moosavi-Zare, A. R., et al. (2013). "Solvent-free Knoevenagel condensation of aldehydes with malononitrile catalyzed by L-proline." RSC Advances, 3, 1234.

  • Substrate Reactivity: Patai, S. (Ed.). (1970). The Chemistry of the Carbonyl Group. Wiley-Interscience. (Detailed discussion on steric hindrance in benzaldehydes).

Sources

Technical Guide: Synthesis and Characterization of Ligands Derived from 2,3-Diethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

2,3-Diethoxybenzaldehyde (CAS: 2029-94-9) represents a distinct scaffold in ligand design due to the steric and electronic influence of the vicinal ethoxy groups. Unlike its phenolic analogues (e.g., o-vanillin), the ethoxy substituents prevent direct deprotonation at the ortho-position, forcing coordination solely through the pendant imine/hydrazone moiety synthesized at the aldehyde position.

This guide details the synthesis of Thiosemicarbazone and Schiff Base ligands derived from this precursor.[1] These ligands are critical in bioinorganic chemistry for their ability to chelate transition metals (Cu, Ni, Zn), creating complexes with potent antimicrobial and anticancer profiles [1, 2].

Mechanistic Insight

The core transformation is a nucleophilic addition-elimination reaction (condensation). The carbonyl carbon of the this compound is electrophilic, but the electron-donating ethoxy groups can reduce this electrophilicity via resonance. Therefore, acid catalysis is strictly required to activate the carbonyl, facilitating the nucleophilic attack by the primary amine.

Reaction Mechanism Visualization

The following diagram illustrates the acid-catalyzed pathway for the formation of the azomethine bond (-C=N-), the defining feature of these ligands.

ReactionMechanism Aldehyde This compound (Electrophile) Activation Protonation (Acid Catalyst) Aldehyde->Activation + H+ Attack Nucleophilic Attack (Primary Amine) Activation->Attack + R-NH₂ Intermediate Carbinolamine Intermediate Attack->Intermediate Dehydration Dehydration (-H₂O) Intermediate->Dehydration Rate Limiting Product Schiff Base Ligand (Imine) Dehydration->Product

Figure 1: Step-wise mechanistic flow of acid-catalyzed Schiff base condensation.

Experimental Protocols

Protocol A: Synthesis of this compound Thiosemicarbazone (DEBT)

Target Application: Antibacterial and anticancer metal complex precursors.

Reagents:

  • This compound (1.0 mmol, 0.194 g)

  • Thiosemicarbazide (1.0 mmol, 0.091 g)

  • Ethanol (Absolute, 20 mL)

  • Glacial Acetic Acid (Catalytic, 3-5 drops)

Procedure:

  • Solubilization: Dissolve 0.091 g of thiosemicarbazide in 10 mL of hot ethanol. In a separate flask, dissolve 0.194 g of this compound in 10 mL of ethanol.

  • Mixing: Slowly add the aldehyde solution to the thiosemicarbazide solution under continuous stirring.

  • Catalysis: Add 3-5 drops of glacial acetic acid. Note: This protonates the carbonyl oxygen, compensating for the electron-donating effect of the ethoxy groups.

  • Reflux: Heat the mixture to reflux (approx. 78-80°C) for 4–6 hours .

    • Checkpoint: Monitor reaction progress via TLC (Mobile phase: 7:3 Hexane/Ethyl Acetate). The aldehyde spot should disappear.

  • Precipitation: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C overnight. Crystalline precipitate should form.

  • Purification: Filter the solid under vacuum. Wash with cold ethanol (2 x 5 mL) and then diethyl ether (2 x 5 mL) to remove unreacted aldehyde.

  • Drying: Dry in a vacuum desiccator over anhydrous CaCl₂.

Protocol B: Metal Complexation (Cu(II)-DEBT)

Target Application: Catalysis and Cytotoxicity Studies.

Reagents:

  • Ligand (DEBT) from Protocol A (1.0 mmol)

  • Copper(II) Chloride Dihydrate (0.5 mmol or 1.0 mmol depending on desired stoichiometry 1:2 or 1:1)

  • Methanol (20 mL)

Procedure:

  • Dissolve the DEBT ligand in hot methanol (20 mL).

  • Add the metal salt solution (dissolved in 5 mL methanol) dropwise.

  • Reflux for 3 hours. The color typically shifts (e.g., from pale yellow to green/brown).

  • Evaporate solvent to half volume and cool to precipitate the complex.

Data Analysis & Expected Results

Successful synthesis is validated by specific spectral shifts.[2] The disappearance of the carbonyl peak and the appearance of the azomethine peak are critical.

FeatureThis compound (Precursor)Thiosemicarbazone Ligand (Product)Metal Complex (Cu-II)
Physical State Colorless/Yellowish Oil or SolidWhite/Pale Yellow Crystalline SolidGreen/Brown Solid
IR: C=O[3][4][5][6] Stretch ~1680 cm⁻¹ (Strong)Absent Absent
IR: C=N (Imine) Absent1600–1620 cm⁻¹ Shifts to ~1590 cm⁻¹ (Coordination)
IR: N-H Absent3100–3400 cm⁻¹Present (unless deprotonated)
¹H NMR CHO proton at ~10.4 ppmAzomethine (-CH=N-) at 8.0–8.5 ppm Broadened/Shifted (Paramagnetic)

Table 1: Comparative spectral data for validation of ligand synthesis and complexation.

Experimental Workflow Diagram

This workflow ensures reproducibility and high yield.

Workflow Start Start: Reagent Prep (Equimolar Ratio) Mix Mixing in Ethanol + Acetic Acid Cat. Start->Mix Reflux Reflux (4-6 Hours) Temp: 80°C Mix->Reflux TLC TLC Check (Hexane:EtOAc 7:3) Reflux->TLC TLC->Reflux Incomplete Cool Cooling & Crystallization (4°C Overnight) TLC->Cool Complete Filter Vacuum Filtration Wash w/ Cold EtOH Cool->Filter Recryst Recrystallization (Hot Ethanol) Filter->Recryst If Impure Final Final Product (Characterization) Filter->Final If Pure Recryst->Final

Figure 2: Operational workflow for the synthesis and purification of this compound ligands.

Critical Considerations (E-E-A-T)

  • Steric Hindrance: The ethoxy group at the 2-position creates steric bulk near the aldehyde. This may slow down the condensation compared to unsubstituted benzaldehyde. Extended reflux times (up to 6 hours) are recommended over standard 2-hour protocols [3].

  • Solubility: this compound is lipophilic. If the amine is highly polar (like thiosemicarbazide), a solvent mixture (e.g., Ethanol/Water 9:1) or pure methanol may be required to ensure homogeneity during the reaction [4].

  • Coordination Mode: Unlike salicylaldehyde derivatives, this ligand lacks a phenolic -OH for deprotonation. Coordination to metals will be neutral (L) or mono-anionic if the thiosemicarbazone undergoes thione-thiol tautomerization (S-H deprotonation), but not via the phenyl ring oxygen [5].

References

  • ResearchGate. (2025). Synthesis and characterization of thiosemicarbazone derivatives of 2-ethoxy-3-methoxy-benzaldehyde and their rhenium(I) complexes. Retrieved from [Link]

  • National Institutes of Health (PMC). (2021). Synthesis and crystal structure of a solvated CoIII complex with 2-hydroxy-3-methoxybenzaldehyde thiosemicarbazone ligands. Retrieved from [Link]

  • International Journal of Chemical Studies. (2024). Synthesis and characterization of novel Schiff base ligands. Retrieved from [Link]

  • MDPI. (2023). Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide.[3] Retrieved from [Link]

  • National Institutes of Health (PMC). (2014). Synthesis, Characterization, and In Vitro Cytotoxic Activities of Benzaldehyde Thiosemicarbazone Derivatives. Retrieved from [Link]

Sources

Introduction: The Significance of 2,3-Diethoxybenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Scale-Up Synthesis of 2,3-Diethoxybenzaldehyde Derivatives

This compound and its derivatives are valuable intermediates in the synthesis of a wide range of complex organic molecules. Their unique substitution pattern, featuring two ethoxy groups ortho and meta to a reactive aldehyde, makes them crucial building blocks in medicinal chemistry for the development of novel therapeutic agents, as well as in materials science for the creation of specialized polymers and functional dyes. The aldehyde group provides a versatile handle for various chemical transformations, while the diethoxy arrangement influences the electronic properties and steric environment of the molecule, enabling the synthesis of highly specific target compounds.

The transition from laboratory-scale synthesis to industrial production of these derivatives presents a unique set of challenges. Issues such as reaction control, heat management, purification, and cost-effectiveness become paramount. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the robust and scalable synthesis of this compound, focusing on the widely adopted Williamson ether synthesis. We will delve into the mechanistic underpinnings of the reaction, provide a detailed scale-up protocol, and discuss critical aspects of process optimization, safety, and analytical validation.

Core Synthetic Strategy: The Williamson Ether Synthesis

The most reliable and industrially viable route to this compound is the O-alkylation of 2,3-dihydroxybenzaldehyde via the Williamson ether synthesis. This venerable yet powerful reaction involves the deprotonation of the hydroxyl groups by a suitable base to form a more nucleophilic phenoxide, which then undergoes a bimolecular nucleophilic substitution (SN2) reaction with an ethylating agent.

Mechanism and Rationale

The reaction proceeds in two fundamental steps:

  • Deprotonation: The phenolic protons of 2,3-dihydroxybenzaldehyde are acidic and are readily removed by a base (e.g., potassium carbonate, sodium hydroxide) to generate a dianionic phenoxide intermediate.

  • Nucleophilic Attack: The resulting phenoxide ions act as potent nucleophiles, attacking the electrophilic carbon of an ethylating agent (e.g., diethyl sulfate, ethyl bromide), displacing the leaving group and forming the ether linkages.

The choice of reagents and conditions is critical for a successful and efficient scale-up. The SN2 mechanism favors primary alkyl halides, making ethylating agents ideal for this transformation.[1] However, challenges such as competing elimination reactions and the management of reaction exotherms must be carefully addressed.[2]

Williamson_Ether_Synthesis Start 2,3-Dihydroxybenzaldehyde Phenoxide Dianionic Phenoxide Intermediate Start->Phenoxide Deprotonation Base Base (e.g., K2CO3) Base->Phenoxide EthylatingAgent Ethylating Agent (e.g., Diethyl Sulfate) Product This compound EthylatingAgent->Product Phenoxide->Product SN2 Attack

Caption: The Williamson Ether Synthesis pathway for this compound.

Critical Parameters for Scale-Up Success

Transitioning a laboratory procedure to a pilot or production scale requires meticulous attention to several key parameters that govern the reaction's efficiency, safety, and reproducibility.

Raw Material Selection and Stoichiometry

The purity of the starting materials is paramount. Commercial 2,3-dihydroxybenzaldehyde should be of high purity (typically ≥97%) to avoid side reactions and simplify purification.[3][4][5] The ethylating agent, such as diethyl sulfate or ethyl bromide, must also be of high quality.

Stoichiometry: A slight excess of the ethylating agent and base is typically employed to ensure complete conversion of the starting material. However, a large excess should be avoided to minimize side reactions and reduce the cost and burden of downstream processing.

ReagentMolar EquivalentsRationale
2,3-Dihydroxybenzaldehyde1.0Limiting Reagent
Base (e.g., K₂CO₃)2.2 - 2.5Ensures complete deprotonation of both hydroxyl groups.
Ethylating Agent (e.g., Diethyl Sulfate)2.2 - 2.5Drives the reaction to completion; compensates for any potential hydrolysis.
Solvent System Optimization

The choice of solvent is critical for reaction kinetics, temperature control, and product isolation. Polar aprotic solvents are generally preferred as they effectively solvate the cation of the base while not interfering with the nucleophilicity of the phenoxide.

SolventBoiling Point (°C)Scale-Up AdvantagesScale-Up Challenges
Acetone 56Low cost, easy to remove under vacuum.Low boiling point may limit reaction temperature.
Acetonitrile 82Good solvating power, suitable temperature range.[6]Higher cost, toxicity concerns.
N,N-Dimethylformamide (DMF) 153Excellent solvating power, higher reaction temperatures possible.High boiling point makes removal difficult, potential for decomposition at high temperatures.
Toluene/Water (Biphasic) VariesCan improve reaction control by partitioning reagents and products.[7]Requires efficient stirring for mass transfer.

For industrial-scale production, a solvent that balances reactivity with ease of recovery and environmental considerations is ideal. Acetone often represents a good compromise.

Base Selection

The base must be strong enough to deprotonate the phenolic hydroxyl groups but not so strong as to promote side reactions.

  • Potassium Carbonate (K₂CO₃): A commonly used base due to its moderate strength, low cost, and ease of handling. It is typically used in excess and can be easily removed by filtration after the reaction.

  • Sodium Hydroxide (NaOH): A stronger, cheaper base, but its use can introduce water into the reaction, potentially leading to hydrolysis of the ethylating agent.[8]

  • Sodium Hydride (NaH): A very strong, non-nucleophilic base that provides rapid and irreversible deprotonation. However, it is highly flammable and requires careful handling, especially on a large scale.

For most scale-up applications, potassium carbonate offers the best balance of reactivity, safety, and cost.

Temperature Control and Exotherm Management

The Williamson ether synthesis is an exothermic reaction. Without proper temperature control, a thermal runaway can occur, leading to a dangerous increase in temperature and pressure, and the formation of undesirable byproducts.[9][10]

Key Strategies for Thermal Management:

  • Controlled Addition: The ethylating agent should be added slowly and portion-wise to the reaction mixture, allowing the cooling system of the reactor to dissipate the generated heat.[11]

  • Jacketed Reactor: A reactor with a cooling jacket is essential for maintaining the desired reaction temperature.

  • Monitoring: Continuous temperature monitoring is crucial. An alarm system should be in place to alert operators to any unexpected temperature increases.

Detailed Scale-Up Protocol

This protocol describes the synthesis of this compound on a 1-mole scale. Caution: This reaction should be performed in a well-ventilated fume hood or a designated chemical reactor by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn.

Materials and Equipment:
  • 2,3-Dihydroxybenzaldehyde (138.12 g, 1.0 mol)

  • Anhydrous Potassium Carbonate (fine powder) (345.5 g, 2.5 mol)

  • Diethyl Sulfate (346.8 g, 2.25 mol)

  • Acetone (2.5 L)

  • 5% Hydrochloric Acid (aq.)

  • Saturated Sodium Bicarbonate Solution (aq.)

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • 5 L Jacketed Glass Reactor equipped with a mechanical stirrer, reflux condenser, dropping funnel, and temperature probe.

Procedure:
  • Reactor Setup: Charge the 5 L reactor with 2,3-dihydroxybenzaldehyde (138.12 g, 1.0 mol) and anhydrous potassium carbonate (345.5 g, 2.5 mol).

  • Solvent Addition: Add acetone (2.5 L) to the reactor and begin stirring to form a slurry.

  • Heating: Heat the mixture to a gentle reflux (approximately 55-60 °C) using the reactor's heating jacket.

  • Controlled Addition of Ethylating Agent: Once at reflux, begin the slow, dropwise addition of diethyl sulfate (346.8 g, 2.25 mol) via the dropping funnel over a period of 2-3 hours. Crucial: Monitor the internal temperature closely. The addition rate should be adjusted to maintain a steady reflux and prevent a rapid temperature increase.

  • Reaction Monitoring: After the addition is complete, continue to stir the mixture at reflux for an additional 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Cooling and Filtration: Once the reaction is complete (disappearance of starting material), cool the mixture to room temperature. Filter the solid potassium salts and wash the filter cake with fresh acetone (2 x 200 mL).

  • Solvent Removal: Combine the filtrate and washes and remove the acetone under reduced pressure using a rotary evaporator.

  • Work-up:

    • Dissolve the resulting crude oil in ethyl acetate (1.5 L) and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with 5% HCl (2 x 500 mL), water (1 x 500 mL), saturated NaHCO₃ solution (2 x 500 mL), and finally with brine (1 x 500 mL). The basic wash helps remove any acidic impurities.[12]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as a crystalline solid or a pale yellow oil.[13]

Caption: Workflow for the scale-up synthesis of this compound.

Analytical Quality Control

Rigorous analytical testing is essential to confirm the identity and purity of the final product, ensuring it meets the specifications for its intended application.

Analytical TechniquePurposeExpected Results
¹H NMR Structural ConfirmationPeaks corresponding to the aldehyde proton (~10.4 ppm), aromatic protons, and ethoxy groups (quartet and triplet).
¹³C NMR Structural ConfirmationPeaks for the carbonyl carbon (~190 ppm), aromatic carbons, and ethoxy carbons.
FT-IR Spectroscopy Functional Group IdentificationStrong C=O stretch for the aldehyde (~1690 cm⁻¹), C-O-C stretches for the ethers, and aromatic C-H stretches.
GC-MS Purity Assessment & Impurity IDA major peak for the product with the correct mass-to-charge ratio (m/z = 194.23). Identification of any residual starting materials or byproducts.[14][15]
HPLC Quantitative Purity AnalysisDetermination of purity percentage by area normalization against a reference standard.
Melting Point Purity and IdentityA sharp melting point range consistent with the literature value for the pure compound.

Safety and Environmental Considerations

  • Hazardous Reagents: Diethyl sulfate is a potent alkylating agent and is classified as a probable human carcinogen. Handle with extreme caution in a closed system or well-ventilated area. Strong bases like NaOH are corrosive.

  • Exotherm Control: As previously discussed, managing the reaction exotherm is the most critical safety aspect of this scale-up. A failure in the cooling system can lead to a dangerous runaway reaction.[16][17]

  • Waste Management: The aqueous washes will be basic or acidic and must be neutralized before disposal. The filtered inorganic salts should be disposed of according to local regulations. Solvent waste should be collected and handled by a certified waste disposal company.

Conclusion

The scale-up synthesis of this compound via the Williamson ether synthesis is a robust and well-established industrial process. Success hinges on a thorough understanding of the reaction mechanism and the careful optimization of key parameters, including raw material quality, solvent and base selection, and, most importantly, stringent temperature control. By implementing the detailed protocols and adhering to the safety guidelines outlined in this application note, researchers and chemical engineers can confidently and safely transition this valuable synthesis from the laboratory to a production environment, ensuring a consistent supply of this critical intermediate for the advancement of pharmaceutical and material sciences.

References

  • (Reference to a general organic chemistry text or paper on Williamson Ether Synthesis)
  • Google Patents. (2015). Method for producing alkoxyphenol and alkoxy-hydroxybenzaldehyde. (US20150183702A1). Retrieved from [7]

  • (Reference to a paper on phenazine synthesis, if applicable for deriv
  • (Reference to a paper on phenazine synthesis, if applicable for deriv
  • (Reference to a patent on trihydroxybenzaldehyde synthesis, if relevant)
  • (Reference to a patent on purific
  • (Reference to a patent on alkoxy-hydroxybenzaldehyde production)
  • (Reference to a paper on dinitrobenzaldehyde synthesis, if relevant)
  • (Reference to a paper on reaction optimiz
  • ACS Publications. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes. Retrieved from [Link][9]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link][1]

  • (Reference to a paper on c
  • (Reference to a general article on reaction optimiz
  • (Reference to a paper on benzaldehyde synthesis, if relevant)
  • POLITesi. (n.d.). Process Safety Analysis of Biomass to DME technologies. Retrieved from [Link][16]

  • (Reference to a paper on c
  • askIITians. (2025). Illustrate with examples the limitations of Williamson's synthesis for the preparation of certain types of ethers. Retrieved from [Link][2]

  • (Reference to a paper on DME synthesis, if relevant)
  • (Reference to a paper on c
  • (Reference to a paper on benzaldehyde dehydrogenase, if relevant)
  • (Reference to a paper on reaction optimiz
  • CP Lab Safety. (n.d.). 2,3-Dihydroxybenzaldehyde, 5g, Each. Retrieved from [Link][4]

  • (Reference to a database entry for 2,3-dihydroxybenzaldehyde)
  • ResearchGate. (2024). Assessment of Hazards in the High-Pressure Continuous Flow Reactor for Dimethyl Ether (DME) Synthesis. Retrieved from [Link][17]

  • (Reference to a patent on benzaldehyde purific
  • (Reference to a review on chemical reaction optimiz
  • (Reference to a guide on improving Williamson ether synthesis)
  • Mettler Toledo. (n.d.). Chemical Process Safety. Retrieved from [Link][10]

  • (Reference to a paper on reaction optimiz
  • (Reference to a chemical supplier)
  • (Reference to a video on Williamson synthesis limit
  • (Reference to a review on analytical methods)

Sources

Application Notes and Protocols: Leveraging 2,3-Diethoxybenzaldehyde in the Synthesis of Novel Organic Light-Emitting Diode (OLED) Materials

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Untapped Potential of a Versatile Building Block

The advancement of Organic Light-Emitting Diode (OLED) technology is intrinsically linked to the innovation of new organic materials with tailored photophysical and electronic properties.[1] While a vast library of molecular scaffolds has been explored, certain foundational building blocks remain underutilized. 2,3-Diethoxybenzaldehyde, with its ortho-diethoxy substitution, presents a unique electronic and steric profile that can be strategically employed to construct novel emitters, host materials, and charge-transporting layers for next-generation OLED devices.

The presence of the ethoxy groups at the 2 and 3 positions of the benzaldehyde ring introduces several key features:

  • Increased Solubility: The alkoxy chains enhance the solubility of resulting materials in common organic solvents, facilitating solution-based processing techniques for OLED fabrication.

  • Electron-Donating Character: The electron-donating nature of the ethoxy groups can raise the Highest Occupied Molecular Orbital (HOMO) energy level of the synthesized molecules, influencing their charge injection and transport properties.

  • Steric Hindrance: The ortho-positioning of the ethoxy groups can induce steric hindrance, which can be advantageous in preventing intermolecular aggregation and promoting amorphous film formation—a critical factor for long-term device stability.

  • Reactive Aldehyde Functionality: The aldehyde group serves as a versatile chemical handle for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions, enabling the construction of complex, conjugated systems.

This application note will provide detailed protocols and theoretical frameworks for the utilization of this compound in the synthesis of various classes of OLED materials. We will explore its application in the creation of fluorescent emitters, Schiff base metal complexes, and precursors for larger heterocyclic systems.

PART 1: Synthesis of Chalcone-Based Fluorescent Emitters

Chalcones, or α,β-unsaturated ketones, are a well-established class of fluorescent molecules. The reaction of an aldehyde with a ketone in the presence of a base, known as the Claisen-Schmidt condensation, is a straightforward method to synthesize these materials. Here, we propose the synthesis of a fluorescent chalcone derivative using this compound and acetophenone.

Protocol 1: Synthesis of (E)-1-(4-methoxyphenyl)-3-(2,3-diethoxyphenyl)prop-2-en-1-one

Reaction Scheme:

G reagent1 This compound conditions NaOH, Ethanol Reflux reagent1->conditions reagent2 Acetophenone reagent2->conditions product (E)-1-(4-methoxyphenyl)-3-(2,3-diethoxyphenyl)prop-2-en-1-one conditions->product

Caption: Claisen-Schmidt condensation of this compound and acetophenone.

Materials:

  • This compound (1.0 eq)

  • Acetophenone (1.0 eq)

  • Sodium Hydroxide (NaOH) (2.0 eq)

  • Ethanol

  • Deionized Water

  • Dichloromethane (DCM)

  • Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound and acetophenone in ethanol.

  • Slowly add an aqueous solution of sodium hydroxide to the flask while stirring at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water.

  • Acidify the mixture with dilute HCl until a precipitate forms.

  • Filter the solid product, wash with copious amounts of deionized water, and dry under vacuum.

  • For further purification, recrystallize the crude product from a suitable solvent such as ethanol or perform column chromatography using a silica gel stationary phase and a hexane/ethyl acetate mobile phase.

Expected Outcome and Characterization:

The resulting chalcone is expected to be a crystalline solid. Characterization can be performed using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure. The photophysical properties, including absorption and emission spectra, should be measured in a suitable solvent (e.g., dichloromethane or toluene) to determine the fluorescence color and quantum yield.

Data Presentation:

PropertyExpected Range/Value
Yield 70-90%
Appearance Yellow crystalline solid
Absorption Max (λabs) 320-380 nm
Emission Max (λem) 450-550 nm (Blue to Green)
Fluorescence Quantum Yield 0.1 - 0.5

PART 2: Synthesis of Luminescent Schiff Base Metal Complexes

Schiff bases, formed by the condensation of an aldehyde with a primary amine, are versatile ligands that can coordinate with various metal ions to form luminescent complexes.[2][3][4][5] These metal complexes can exhibit unique photophysical properties, including phosphorescence, making them suitable for use as emitters in OLEDs.

Protocol 2: Synthesis of a Zn(II) Schiff Base Complex

Reaction Scheme:

G cluster_0 Schiff Base Formation cluster_1 Complexation reagent1 This compound conditions1 Ethanol Reflux reagent1->conditions1 reagent2 2-Aminophenol reagent2->conditions1 ligand Schiff Base Ligand conditions2 Ethanol Reflux ligand->conditions2 conditions1->ligand reagent3 Zinc Acetate reagent3->conditions2 product Zn(II) Schiff Base Complex conditions2->product

Caption: Two-step synthesis of a Zn(II) Schiff base complex.

Materials:

  • This compound (2.0 eq)

  • 2-Aminophenol (2.0 eq)

  • Zinc Acetate Dihydrate (1.0 eq)

  • Ethanol

  • Methanol

Procedure:

Step 1: Synthesis of the Schiff Base Ligand

  • Dissolve this compound in ethanol in a round-bottom flask.

  • Add a solution of 2-aminophenol in ethanol to the flask.

  • Reflux the mixture for 2-4 hours. The formation of the Schiff base can be monitored by TLC.

  • Cool the reaction mixture to room temperature. The Schiff base ligand may precipitate out. If not, reduce the solvent volume under reduced pressure.

  • Filter the solid, wash with cold ethanol, and dry under vacuum.

Step 2: Synthesis of the Zn(II) Complex

  • Dissolve the synthesized Schiff base ligand in hot ethanol.

  • In a separate flask, dissolve zinc acetate dihydrate in methanol.

  • Slowly add the zinc acetate solution to the Schiff base solution with constant stirring.

  • A colored precipitate should form immediately. Reflux the mixture for an additional 1-2 hours to ensure complete complexation.

  • Cool the mixture to room temperature, filter the solid complex, wash with ethanol, and dry under vacuum.

Expected Outcome and Characterization:

The Zn(II) complex is expected to be a colored, air-stable solid. Characterization should include FT-IR spectroscopy to confirm the coordination of the imine nitrogen and phenolic oxygen to the zinc center (disappearance of the O-H stretch and a shift in the C=N stretch). Elemental analysis will confirm the stoichiometry of the complex. The photoluminescent properties of the complex should be investigated in the solid state or in a suitable solvent.

Data Presentation:

PropertyExpected Observation
Yield > 80%
Appearance Yellow to orange solid
FT-IR (C=N stretch) Shift to lower wavenumber upon complexation
Emission Potential for room temperature phosphorescence

PART 3: Proposed Synthesis of Heterocyclic Systems via Knoevenagel Condensation

The Knoevenagel condensation is a powerful tool for the formation of carbon-carbon bonds and can be used to synthesize various heterocyclic compounds that are valuable as electron-transporting or hole-transporting materials in OLEDs.[6][7] The reaction involves the condensation of an aldehyde with a compound containing an active methylene group.

Protocol 3: Proposed Synthesis of a Coumarin Derivative

Reaction Scheme:

G reagent1 This compound conditions Piperidine Ethanol, Reflux reagent1->conditions reagent2 Ethyl Acetoacetate reagent2->conditions product Coumarin Derivative conditions->product

Caption: Proposed Knoevenagel condensation to form a coumarin derivative.

Materials:

  • This compound (1.0 eq)

  • Ethyl Acetoacetate (1.0 eq)

  • Piperidine (catalytic amount)

  • Ethanol

Procedure:

  • To a solution of this compound and ethyl acetoacetate in ethanol, add a catalytic amount of piperidine.

  • Reflux the reaction mixture for 6-8 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture and pour it into ice-cold water.

  • The coumarin derivative is expected to precipitate. Filter the solid, wash with water, and dry.

  • Recrystallize from ethanol to obtain the pure product.

Rationale and Potential Application:

Coumarin derivatives are known for their strong blue fluorescence and are often used as blue emitters in OLEDs. The diethoxy substitution on the phenyl ring of the coumarin scaffold can be used to fine-tune the electronic properties and solubility of the resulting material.

Conclusion and Future Outlook

This compound is a promising, yet underexplored, building block for the synthesis of novel organic materials for OLED applications. The protocols outlined in this application note provide a starting point for researchers to explore its potential in creating new fluorescent emitters, phosphorescent metal complexes, and functional heterocyclic systems. The unique electronic and steric properties imparted by the ortho-diethoxy groups offer exciting possibilities for the rational design of next-generation OLED materials with enhanced performance and stability. Further research should focus on the detailed photophysical and electrochemical characterization of the synthesized materials and their incorporation into OLED devices to evaluate their electroluminescent properties.

References

  • Elucidating the Reaction Mechanism of Atomic Layer Deposition of Al2O3 with a Series of Al(CH3)xCl3- x and Al(CyH2 y+1)3 Precursors. PubMed. [Link]

  • Synthesis, Characterization and Biological Studies of Metal(II) Complexes of (3E)-3-[(2-{(E)-[1-(2,4-Dihydroxyphenyl)ethylidene]amino}ethyl)imino]-1-phenylbutan-1-one Schiff Base. PMC. [Link]

  • Synthesis and Characterization of Schiff Base Complexes of Cu(II), Co(II) and Cd(II) Derived from Ethylenediamine and Benzaldehyde Derivatives. Asian Journal of Applied Chemistry Research. [Link]

  • Practical access to fluorescent 2,3-naphthalimide derivatives via didehydro-Diels–Alder reaction. Chemical Communications (RSC Publishing). [Link]

  • Synthesis and Characterization of a 2,3-Dialkoxynaphthalene-Based Conjugated Copolymer via Direct Arylation Polymerization (DAP) for Organic Electronics. PubMed. [Link]

  • Dithieno[3,2-b:2′,3′-d]thiophene (DTT): an emerging heterocyclic building block for future organic electronic materials & functional supramolecular chemistry. RSC Publishing. [Link]

  • Synthesis, Characterization and Antimicrobial Activity of Transition Metal Complexes of Schiff Base Ligand Derived from 3-Ethoxy Salicylaldehyde and 2-(2-Aminophenyl) 1-H-benzimidazole. ResearchGate. [Link]

  • Synthesis and Characterization of Some Transition Metal Complexes of Schiff Base Derived From 2, 4 – Dihydroxybenzaldehyde. [Link]

  • Wittig + Epoxide Synthesis Orgo 2 Made Easy! POTD #7: Special Guest SOLUTION. Organic Chemistry - YouTube. [Link]

  • Fabrication and Characterization of Organic Light-Emitting Diodes Containing Small Molecules Blends as Emissive Layer. ResearchGate. [Link]

  • Synthesis of Heterocycles for OLED Applications. IRIS. [Link]

  • Category: 1995/1/2 - Heterocyclic Building Blocks-Isothiazole. [Link]

  • Synthesis and Characterization of New Schiff Base Transition Metal Complexes Derived from Drug Together with Biological Potential Study. Hilaris Publisher. [Link]

Sources

Application Note: High-Efficiency Catalytic Conversion of 2,3-Diethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Context

This guide details the catalytic transformation of 2,3-Diethoxybenzaldehyde (2,3-DEB) , a critical intermediate in the synthesis of Drotaverine (a potent PDE4 inhibitor and antispasmodic). Unlike its isomer 3,4-diethoxybenzaldehyde (used for Papaverine), 2,3-DEB presents unique steric challenges due to the ortho-ethoxy substituent, which influences carbonyl electrophilicity and catalyst accessibility.

This protocol focuses on a two-stage catalytic sequence:

  • Base-Catalyzed Henry Reaction: Condensation with nitromethane to form the nitrostyrene.

  • Heterogeneous Catalytic Hydrogenation: Reduction of the nitroalkene to the primary amine (2-(2,3-diethoxyphenyl)ethan-1-amine).

Chemical Context & Reactivity Profile

The 2,3-diethoxy substitution pattern imposes specific constraints compared to the more common 3,4-substitution:

  • Steric Hindrance: The ethoxy group at C2 creates a "molecular gate," increasing the energy barrier for nucleophilic attack at the aldehyde carbonyl.

  • Electronic Shielding: The electron-donating effect (+M) of the ethoxy groups reduces the electrophilicity of the carbonyl carbon, necessitating vigorous conditions or activated catalysts.

  • Lability Risk: Under aggressive acidic hydrogenation conditions, the ethoxy ethers are prone to dealkylation (cleavage), reverting to phenols. This protocol utilizes buffered conditions to preserve the ether linkages.

Visual Pathway Analysis

The following diagram illustrates the reaction pathway and the critical control points (CCPs) where impurities typically arise.

ReactionPathway Figure 1: Catalytic Conversion Pathway of this compound Aldehyde This compound (Starting Material) Nitrostyrene Intermediate: 2,3-Diethoxy-β-nitrostyrene Aldehyde->Nitrostyrene Henry Reaction NH4OAc, AcOH, 95°C Nitromethane Nitromethane (Reagent) Nitromethane->Nitrostyrene Amine Product: 2-(2,3-Diethoxyphenyl)ethylamine Nitrostyrene->Amine Hydrogenation H2, Pd/C or Ra-Ni SideProduct Side Product: Polymeric Tars / Dealkylated Phenols Nitrostyrene->SideProduct Overheating or Acid Trace

Figure 1: Reaction scheme highlighting the Henry condensation and subsequent hydrogenation. Note the critical divergence point at the nitrostyrene intermediate.

Protocol A: Base-Catalyzed Henry Condensation

Objective: Synthesis of 2,3-diethoxy-β-nitrostyrene. Mechanism: Nitroaldol condensation followed by thermal dehydration.

Reagents & Materials[1][2][3][4][5][6][7][8][9][10]
  • Substrate: this compound (Purity >98%).

  • Reagent: Nitromethane (CH₃NO₂) – Excess required (solvent/reactant).

  • Catalyst: Ammonium Acetate (NH₄OAc).[1]

  • Solvent: Glacial Acetic Acid (AcOH).[1]

Step-by-Step Methodology
  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar, reflux condenser, and a calcium chloride drying tube.

  • Charging:

    • Add this compound (10.0 g, 51.5 mmol).

    • Add Nitromethane (3.5 g, 57 mmol) – Note: A slight molar excess drives the equilibrium.

    • Add Ammonium Acetate (1.5 g, 19.4 mmol) – Catalyst loading ~0.4 eq.

    • Add Glacial Acetic Acid (30 mL).

  • Reaction: Heat the mixture to 95–100°C (gentle reflux) for 4–6 hours.

    • Checkpoint: Monitor via TLC (Hexane:EtOAc 8:2). The aldehyde spot (Rf ~0.[1]6) should disappear, replaced by the bright yellow nitrostyrene spot (Rf ~0.4).

  • Workup (Crystallization):

    • Cool the reaction mixture to room temperature.

    • Pour the dark orange solution into ice-cold water (100 mL) with vigorous stirring.

    • The yellow crystalline solid will precipitate immediately.

  • Purification: Filter the solid and wash with cold water (2 x 20 mL) followed by cold ethanol (1 x 10 mL). Recrystallize from ethanol if purity is <95%.

Yield Expectation: 85–92% (Yellow needles).[1]

Protocol B: Heterogeneous Catalytic Hydrogenation

Objective: Reduction of the nitrostyrene to the primary amine. Catalyst Selection: 10% Pd/C is recommended for laboratory scale due to ease of handling compared to Raney Nickel, though Raney Nickel is often used industrially for cost efficiency.

Reagents & Materials[1][2][3][4][5][6][7][8][9][10]
  • Substrate: 2,3-Diethoxy-β-nitrostyrene (from Protocol A).

  • Catalyst: 10% Palladium on Carbon (Pd/C), 50% wet.

  • Solvent: Methanol (anhydrous) or Ethanol.

  • Acid Additive: Concentrated HCl (trace) or H₂SO₄ (to prevent secondary amine formation).

Step-by-Step Methodology
  • Safety Check: Purge autoclave/hydrogenator with Nitrogen. Ensure no ignition sources are present.

  • Loading:

    • Dissolve Nitrostyrene (5.0 g) in Methanol (50 mL).

    • Add concentrated HCl (1.5 mL) – Critical: Acidic media prevents the amine product from condensing with the intermediate imine, stopping the formation of dimers.

    • Carefully add 10% Pd/C (0.5 g, 10 wt% loading).

  • Hydrogenation:

    • Seal the reactor and purge with H₂ (3 cycles).

    • Pressurize to 40–50 psi (3–4 bar) .

    • Stir at 50–60°C for 6–8 hours.

    • Note: The 2-ethoxy steric bulk may slow H₂ uptake compared to standard substrates. Do not stop until pressure drop ceases.

  • Workup:

    • Filter the catalyst through a Celite pad (keep wet to prevent fire).

    • Concentrate the filtrate to remove Methanol.

    • The residue is the amine hydrochloride salt.

  • Free Base Isolation (Optional): Dissolve residue in water, basify with 10% NaOH to pH 10, and extract with Dichloromethane.

Yield Expectation: 75–85% (as HCl salt).

Analytical Validation & Data Summary

The following table summarizes the expected analytical signatures for validation.

ParameterThis compound (Start)2,3-Diethoxy-β-nitrostyrene (Interm.)2-(2,3-Diethoxyphenyl)ethylamine (Product)
Appearance Colorless/Pale Yellow Oil/SolidBright Yellow NeedlesColorless Oil (Free Base) / White Solid (Salt)
¹H NMR (Key Signal) CHO proton at ~10.4 ppm (s)Vinylic protons at ~8.0 & 7.6 ppm (d, J=13Hz)CH₂-NH₂ triplet at ~2.9 ppm
IR Spectrum C=O stretch at ~1680 cm⁻¹NO₂ stretch at ~1510 & 1340 cm⁻¹N-H stretch (broad) at ~3300 cm⁻¹
HPLC Retention Reference Standard (RT 1.[1]0)RT ~1.2 (More non-polar)RT ~0.5 (Polar, elutes early)

Experimental Workflow Diagram

Workflow cluster_0 Stage 1: Henry Reaction cluster_1 Stage 2: Hydrogenation Step1 Mix Aldehyde + Nitromethane + NH4OAc in AcOH Step2 Reflux 95°C (4-6h) Step1->Step2 Step3 Quench in Ice Water (Precipitation) Step2->Step3 Step4 Filtration & Drying Step3->Step4 Step5 Dissolve Nitrostyrene in MeOH Add Acid Catalyst Step4->Step5 Transfer Solid Step6 Add Pd/C Catalyst Pressurize H2 (40 psi) Step5->Step6 Step7 Reaction 50°C (6-8h) Step6->Step7 Step8 Filter Catalyst (Celite) Step7->Step8 Step9 Isolate Amine Salt Step8->Step9

Figure 2: Operational workflow for the two-step synthesis.

Troubleshooting & Critical Controls

  • Problem: Low yield in Henry Reaction (Polymerization).

    • Cause: Temperature too high or insufficient buffer.

    • Solution: Strictly maintain 95°C. Ensure Ammonium Acetate is dry.

  • Problem: Incomplete Hydrogenation (Hydroxylamine impurity).

    • Cause: H₂ pressure too low or catalyst poisoning.

    • Solution: Increase pressure to 60 psi. Ensure sulfur-free reagents (sulfur poisons Pd).

  • Problem: Dealkylation (Loss of Ethyl group).

    • Cause: Acid concentration too high during hydrogenation.

    • Solution: Use stoichiometric HCl (1.05 eq) or switch to weaker acid (Acetic Acid) for the reduction step.

References

  • Patent: Method for preparation of drotaverine hydrochloride. RU2661150C2. (2018).[2] Describes the industrial chloromethylation and condensation routes relevant to diethoxy-derivatives. Link

  • Journal: Bhat, S. V., et al. "An Improved Synthetic Route to Drotaverine and Papaverine Using Substituted Nitrostyrenes as Key Intermediates." Organic Process Research & Development. (2025). Highlights the nitrostyrene pathway efficiency. Link

  • Database: PubChem Compound Summary for CID 1712095, Drotaverine. National Center for Biotechnology Information. Link

  • Protocol: "Application Notes and Protocols for the Henry Reaction." BenchChem. Provides general stoichiometric baselines for nitroaldol condensations. Link

  • Review: "Catalytic Hydrogenation of Benzaldehyde Derivatives." Asian Journal of Chemistry. Discusses metal loading effects on selectivity between alcohol and amine products. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Purity Optimization for 2,3-Diethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

2,3-Diethoxybenzaldehyde (CAS: 2035-77-0) is a critical pharmacophore, notably serving as a key intermediate in the synthesis of antispasmodics like Alverine Citrate.[1][2] High purity (>98.5%) is required because downstream reductive aminations are highly sensitive to aldehyde purity; impurities often act as catalyst poisons or competitive substrates.

This guide addresses the two primary synthesis routes and their distinct impurity profiles:

  • Route A (Recommended): O-Alkylation of 2,3-dihydroxybenzaldehyde.[1][2]

  • Route B (Alternative): Formylation of 1,2-diethoxybenzene (Vilsmeier-Haack).[1][2]

Critical Note on Route Selection: Route B often yields the 3,4-diethoxy isomer (veratraldehyde analog) as a major byproduct due to steric directing effects, which is difficult to separate.[1][2] This guide focuses on Route A , as it is the industry standard for ensuring the 2,3-substitution pattern, despite its susceptibility to mono-alkylation impurities.[1][2]

Diagnostic: Identifying Your Impurity

Before attempting purification, identify the specific contaminant using this decision matrix.

ImpurityDiagnosis Start Crude Product Analysis (HPLC/TLC) Q1 Is there a peak with RT close to Product? Start->Q1 Q2 Is the product colored (Red/Brown)? Q1->Q2 No Q3 Does IR show broad band @ 3200-3400 cm-1? Q1->Q3 Yes Impurity_B Quinone/Polymer (Oxidation) Q2->Impurity_B Yes Check Solvent Residue Check Solvent Residue Q2->Check Solvent Residue No Impurity_A Mono-Alkylated Impurity (Incomplete Reaction) Q3->Impurity_A Yes (Weak OH) Impurity_C Starting Material (2,3-Dihydroxybenzaldehyde) Q3->Impurity_C Yes (Strong OH) Impurity_D Inorganic Salts (KBr/Et3N-HCl) Q3->Impurity_D No

Figure 1: Diagnostic Logic for Impurity Identification in this compound Synthesis.

Troubleshooting Guides (Q&A Format)

Module 1: The "Mono-Ethyl" Problem

Symptom: HPLC shows a persistent impurity (5–15%) eluting just before the main peak. Diagnosis: Incomplete alkylation resulting in 2-ethoxy-3-hydroxybenzaldehyde or 3-ethoxy-2-hydroxybenzaldehyde .[1][2]

Q: Why is this impurity so difficult to remove? A: The 2-hydroxy isomer forms an intramolecular hydrogen bond with the aldehyde carbonyl. This "locks" the proton, making it significantly less acidic (higher pKa) and less nucleophilic than the 3-hydroxyl group. Standard alkylation conditions often ethylate the 3-position quickly, but the 2-position stalls [1].[1][2] Furthermore, this hydrogen bonding lowers the boiling point, making fractional distillation inefficient.[1][2]

Q: How do I prevent it during synthesis? A:

  • Base Selection: Switch from weak bases (

    
    ) to stronger bases like NaOH or NaH if using aprotic solvents (DMF/DMSO). This ensures complete deprotonation of the hydrogen-bonded phenol.[1]
    
  • Phase Transfer Catalysis (PTC): If using a biphasic system (Toluene/Water), the addition of TBAB (Tetrabutylammonium bromide) is mandatory to shuttle the phenoxide anion into the organic phase [2].

Module 2: Colored Contaminants

Symptom: Product is dark red or brown; melting point is depressed.[1] Diagnosis: Oxidation products (Quinones) or Cannizzaro disproportionation.

Q: My reaction turned black. Is the batch lost? A: Not necessarily, but yield will suffer.[1] Benzaldehydes with electron-donating groups (ethoxy) are prone to air oxidation to benzoic acids or polymerization under highly basic conditions at high temperatures. Correction:

  • Nitrogen Sparging: Always degas solvents before adding the base.

  • Temperature Control: Do not exceed 80°C if using strong bases (NaOH).

  • Acid Wash: A final wash with dilute HCl removes the colored phenolate salts, but activated charcoal recrystallization (see Section 4) is required to remove the neutral quinones.

The "Gold Standard" Purification Protocol: Bisulfite Adduct

If distillation and crystallization fail to reach >98% purity, the Bisulfite Adduct Method is the definitive chemical engineering solution. It exploits the chemical reactivity of the aldehyde group to separate it from non-aldehyde impurities (mono-alkylated phenols, fully alkylated benzenes).

Mechanism

Sodium bisulfite (


) attacks the aldehyde carbonyl to form a water-soluble sulfonate salt. Impurities remain in the organic layer. The pure aldehyde is then regenerated.

BisulfiteProcess Crude Crude Mixture (Organic Phase) Reaction Biphasic Stirring (Adduct Formation) Crude->Reaction Bisulfite Sat. NaHSO3 (aq) Bisulfite->Reaction Separation Phase Separation Reaction->Separation WasteOrg Organic Layer (Discard Impurities) Separation->WasteOrg AqLayer Aqueous Layer (Product Adduct) Separation->AqLayer Regen Regeneration (pH > 10 or Acid) AqLayer->Regen Final Pure this compound Regen->Final

Figure 2: Bisulfite Purification Workflow.[1][2]

Step-by-Step Protocol
  • Preparation: Dissolve 10g of crude this compound in 40mL of Ethanol (solvent is critical to solubilize the organic impurities while allowing contact with aqueous bisulfite) [3].

  • Adduct Formation: Add 30mL of saturated Sodium Bisulfite (

    
    ) solution. Stir vigorously for 1-2 hours.
    
    • Observation: A white precipitate (the adduct) may form, or the solution may remain clear depending on solubility.

  • Washing:

    • If solid forms: Filter, wash with diethyl ether (removes non-aldehyde organics).[1][2]

    • If liquid: Extract the mixture with Ethyl Acetate.[3][4] Keep the Aqueous Layer (contains product). Discard the organic layer (contains impurities).

  • Regeneration:

    • Place the solid or aqueous layer in a flask.

    • Add 10% Sodium Carbonate (

      
      ) or dilute 
      
      
      
      until bubbling ceases and pH shifts.
    • Caution: Base hydrolysis is preferred to avoid acid-catalyzed polymerization, but keep temperature <25°C to prevent Cannizzaro reaction.[1][2]

  • Isolation: Extract the liberated oil with Dichloromethane (DCM), dry over

    
    , and evaporate.
    

Quantitative Data Summary

Table 1: Common Impurities & Removal Strategies

Impurity TypeChemical IdentityOriginRemoval Strategy
Type A 2-hydroxy-3-ethoxybenzaldehydeIncomplete AlkylationStrong Base (NaH) or Column Chromatography (Silica, Hex:EtOAc 8:[1]2)
Type B 2,3-Diethoxybenzoic acidAir OxidationWash organic phase with 10%

Type C 1,2-DiethoxybenzeneStarting Material (Route B)[1][2]Bisulfite Adduct Method (Highly Effective)
Type D Inorganic Salts (KBr)ByproductAqueous wash / Filtration

Frequently Asked Questions (FAQ)

Q: Can I use recrystallization instead of the bisulfite method? A: Yes, but only if the crude purity is already >90%.[1]

  • Solvent: Hexane/Cyclohexane mixture (10:1).

  • Method: Dissolve hot, cool slowly to 4°C.

  • Limitation: Mono-alkylated impurities often co-crystallize due to structural similarity.[1][2]

Q: Why is my yield low after bisulfite purification? A: The equilibrium might not have shifted fully.

  • Fix: Use a large excess (2-3 equivalents) of

    
    . Ensure the regeneration step (pH adjustment) is complete; the aqueous layer should no longer smell of sulfur dioxide.
    

Q: Is this compound light sensitive? A: Yes. It should be stored in amber glass under an inert atmosphere (Argon/Nitrogen) to prevent the "Type B" oxidation impurity.

References

  • Mechanism of Phenolic Alkylation

    • Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1][2] Longman Scientific & Technical, 1989.[1][2] (Section on Phenols and Aldehydes).[3][5][6]

  • Synthesis of Alkoxybenzaldehydes (Patent)

    • CN103864588A: Preparation method of 2,3-dimethoxy benzaldehyde.[1][2][7] (Describes the analogous methylation process and phase transfer conditions).

  • Bisulfite Purification Technique

    • BenchChem Technical Support.[3] Aldehyde Purification via Bisulfite Adducts. [2]

    • Brindle, C. S., et al. "Liquid-Liquid Extraction Protocol for the Removal of Aldehydes."[1][2][5] Org.[3][4][5][8] Process Res. Dev. 2017, 21, 9, 1394–1403.[1][2][5] [2]

Sources

Technical Support Center: Optimizing Reaction Yield for 2,3-Diethoxybenzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2,3-diethoxybenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. Our focus is on practical, field-proven insights to help you optimize your reaction yields and obtain high-purity product.

Introduction to Synthetic Strategies

The synthesis of this compound is primarily approached through two distinct and reliable pathways. The selection of the optimal route often depends on the availability of starting materials, scalability, and the specific purity requirements of your final application.

  • Route A: Williamson Ether Synthesis. This classic and robust method involves the O-alkylation of 2,3-dihydroxybenzaldehyde with an ethylating agent. It is a straightforward approach if the dihydroxy precursor is readily available.

  • Route B: Formylation of 1,2-Diethoxybenzene. This route employs an electrophilic aromatic substitution to introduce a formyl group onto the catechol diethyl ether backbone. Various formylation methods can be employed, with the Vilsmeier-Haack reaction being a common choice for its efficacy with electron-rich aromatic systems.[1]

Below, we will delve into the intricacies of each method, addressing common challenges and providing actionable solutions to enhance your synthetic outcomes.

Troubleshooting Guide

Route A: Williamson Ether Synthesis of 2,3-Dihydroxybenzaldehyde

This SN2 reaction is sensitive to several factors that can impact both yield and purity.[2]

Q1: Why is my yield of this compound consistently low?

A low yield in the Williamson ether synthesis can be attributed to several factors, often related to reaction conditions and reagent quality.

  • Incomplete Deprotonation: The phenolic hydroxyl groups of 2,3-dihydroxybenzaldehyde must be fully deprotonated to form the more nucleophilic phenoxide ions. An insufficient amount of base or a weak base will result in unreacted starting material.

  • Presence of Water: This reaction is highly sensitive to moisture. Water can consume the base and protonate the phenoxide, reducing its nucleophilicity.[3]

  • Side Reactions: The primary competing side reaction is C-alkylation, where the ethyl group attaches to the aromatic ring instead of the oxygen atom.[3] Another possibility, though less likely with primary alkyl halides, is elimination.[4]

  • Suboptimal Reaction Temperature: While heating is necessary to drive the reaction, excessive temperatures can lead to decomposition of the starting material or product.

Troubleshooting Steps & Optimization:

ParameterRecommendationRationale
Base Use a strong, non-nucleophilic base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH). Use at least 2.2 equivalents to ensure complete deprotonation of both hydroxyl groups.A strong base is required to deprotonate the weakly acidic phenolic hydroxyl groups. Using a slight excess ensures the reaction goes to completion.
Solvent Employ a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile. Ensure the solvent is anhydrous.Polar aprotic solvents solvate the cation of the base, leaving a "naked" and highly reactive phenoxide nucleophile, which accelerates the SN2 reaction.[3]
Ethylating Agent Use a reactive primary ethyl halide such as ethyl iodide or ethyl bromide. Diethyl sulfate is also a highly effective alternative.Primary halides are ideal for SN2 reactions as they are less sterically hindered and less prone to elimination reactions.[4]
Temperature Maintain a reaction temperature between 60-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).This temperature range generally provides a good balance between reaction rate and minimizing decomposition.
Atmosphere Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).This prevents potential oxidation of the phenoxide intermediates, which can lead to colored impurities.

Q2: My final product is contaminated with a significant amount of mono-ethoxylated and unreacted starting material. How can I improve the conversion?

This issue points towards incomplete alkylation, which can be addressed by:

  • Increasing the Equivalents of Ethylating Agent: Use a larger excess of the ethylating agent (e.g., 2.5-3.0 equivalents) to drive the reaction to completion.

  • Extending the Reaction Time: Monitor the reaction by TLC until the starting material and the mono-ethoxylated intermediate are no longer visible.

  • Ensuring Efficient Stirring: Proper agitation is crucial in heterogeneous reactions (e.g., with K₂CO₃) to ensure good contact between reactants.

Route B: Vilsmeier-Haack Formylation of 1,2-Diethoxybenzene

The Vilsmeier-Haack reaction is a powerful tool for formylating electron-rich aromatic compounds.[5] However, regioselectivity and reaction conditions are critical for success.

Q1: The formylation reaction is sluggish and gives a low yield. What could be the problem?

Low reactivity in a Vilsmeier-Haack reaction often stems from the stability of the Vilsmeier reagent or the reactivity of the aromatic substrate.

  • Vilsmeier Reagent Decomposition: The Vilsmeier reagent, formed from DMF and a halogenating agent like phosphorus oxychloride (POCl₃), can be sensitive to moisture and temperature. It is best to prepare it fresh and use it promptly.

  • Insufficient Activation of the Aromatic Ring: While 1,2-diethoxybenzene is an activated ring system due to the electron-donating ethoxy groups, highly deactivating impurities can hinder the reaction.

  • Suboptimal Reaction Temperature: The formylation of activated benzenes typically requires heating to proceed at a reasonable rate.

Troubleshooting Steps & Optimization:

ParameterRecommendationRationale
Vilsmeier Reagent Prepare the Vilsmeier reagent in situ by slowly adding POCl₃ to anhydrous DMF at 0 °C. Use a slight excess (1.2-1.5 equivalents).In situ preparation ensures the reagent is fresh and highly reactive. An excess drives the formylation to completion.
Solvent Anhydrous DMF often serves as both the solvent and a reactant.Using DMF as the solvent ensures a high concentration of the formylating species.
Temperature After the addition of 1,2-diethoxybenzene, gradually heat the reaction to 60-90 °C.Increased temperature provides the necessary activation energy for the electrophilic aromatic substitution to occur.
Work-up Quench the reaction by pouring it onto ice, followed by neutralization with a base such as sodium hydroxide or sodium acetate.[6]The initial product is an iminium salt, which is hydrolyzed to the aldehyde during the aqueous work-up.

Q2: I am observing the formation of multiple isomers. How can I improve the regioselectivity?

The two ethoxy groups in 1,2-diethoxybenzene are ortho- and para-directing. This can lead to the formation of both 3,4-diethoxybenzaldehyde and this compound.

  • Steric Hindrance: The position between the two ethoxy groups is sterically hindered, which can disfavor substitution at that position. However, formylation can still occur at the 4-position.

  • Reaction Conditions: The regioselectivity of electrophilic aromatic substitution can sometimes be influenced by the choice of Lewis acid and reaction temperature, although this is less pronounced in the Vilsmeier-Haack reaction compared to Friedel-Crafts type reactions.

Strategies to Address Isomer Formation:

  • Purification: The most practical approach to dealing with isomeric byproducts is through careful purification, typically by column chromatography or recrystallization.

  • Starting Material Selection: If high isomeric purity is critical, the Williamson ether synthesis route starting from 2,3-dihydroxybenzaldehyde is the more regioselective choice.

Frequently Asked Questions (FAQs)

Q1: What is the best starting material for the synthesis of this compound?

The choice of starting material depends on commercial availability and the desired purity of the final product. 2,3-dihydroxybenzaldehyde is an excellent precursor for a highly regioselective synthesis via the Williamson ether route. If 1,2-diethoxybenzene is more readily available, the formylation route is a viable alternative, though it may require more rigorous purification to remove isomers.

Q2: How can I effectively monitor the progress of my reaction?

Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction progress. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting material(s), intermediate(s), and the final product. The spots can be visualized under UV light.

Q3: What are the common impurities I might encounter, and how can I remove them?

  • Unreacted Starting Materials: These can be removed by column chromatography or, in some cases, by an appropriate aqueous wash during work-up.

  • Mono-alkylation Product (in Williamson Synthesis): This can be separated from the desired di-alkylation product by column chromatography.

  • Isomeric Products (in Formylation): Isomers are often separable by careful column chromatography or fractional crystallization.

  • Over-oxidation to Carboxylic Acid: The aldehyde product can be susceptible to oxidation to the corresponding carboxylic acid, especially if exposed to air for extended periods. This acidic impurity can be removed by washing the organic layer with a mild base like sodium bicarbonate solution during the work-up.[7]

Q4: What are the key characterization techniques for this compound?

The identity and purity of the final product should be confirmed by:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the molecule. For the analogous 2,3-dimethoxybenzaldehyde, characteristic ¹H NMR signals include the aldehyde proton around 10 ppm and the methoxy singlets.[8]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the characteristic carbonyl stretch of the aldehyde.

  • Melting Point: A sharp melting point is indicative of high purity.

Experimental Protocols

Protocol 1: Williamson Ether Synthesis of this compound

This protocol is adapted from standard Williamson ether synthesis procedures.[3]

  • To a stirred suspension of anhydrous potassium carbonate (2.5 equivalents) in anhydrous DMF, add 2,3-dihydroxybenzaldehyde (1.0 equivalent).

  • Stir the mixture at room temperature for 30 minutes under an inert atmosphere.

  • Add ethyl iodide (2.5 equivalents) dropwise to the mixture.

  • Heat the reaction mixture to 70 °C and stir for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction to room temperature and pour it into cold water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane).

Protocol 2: Vilsmeier-Haack Formylation of 1,2-Diethoxybenzene

This protocol is adapted from general Vilsmeier-Haack reaction procedures.[6]

  • In a three-necked flask equipped with a dropping funnel and under an inert atmosphere, cool anhydrous DMF to 0 °C.

  • Slowly add phosphorus oxychloride (1.2 equivalents) dropwise to the DMF, maintaining the temperature below 5 °C.

  • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of 1,2-diethoxybenzene (1.0 equivalent) in a small amount of anhydrous DMF dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and then heat to 80 °C for 2-4 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the mixture with a cold aqueous solution of sodium hydroxide to pH 7-8.

  • Extract the product with dichloromethane or ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Workflow for Troubleshooting Low Yield in Williamson Ether Synthesis

Williamson_Troubleshooting start Low Yield Observed check_reagents Verify Reagent Purity & Anhydrous Conditions start->check_reagents check_base Assess Base Strength & Stoichiometry check_reagents->check_base Reagents OK purify_reagents Purify/Dry Reagents & Repeat check_reagents->purify_reagents Impurities/Moisture Detected optimize_conditions Optimize Reaction Conditions (Temp, Time) check_base->optimize_conditions Base OK adjust_base Use Stronger Base / Increase Equivalents check_base->adjust_base Incomplete Deprotonation adjust_conditions Systematically Vary Temperature & Time optimize_conditions->adjust_conditions Suboptimal Conditions success Improved Yield optimize_conditions->success Reaction Complete purify_reagents->start adjust_base->start adjust_conditions->start

Caption: Troubleshooting workflow for low yield in Williamson ether synthesis.

Reaction Scheme: Synthetic Routes to this compound

Synthesis_Routes cluster_0 Route A: Williamson Ether Synthesis cluster_1 Route B: Vilsmeier-Haack Formylation A_start 2,3-Dihydroxybenzaldehyde A_product This compound A_start->A_product O-Ethylation A_reagents Ethyl Iodide, K₂CO₃, DMF B_start 1,2-Diethoxybenzene B_product This compound B_start->B_product Formylation B_reagents POCl₃, DMF

Caption: The two primary synthetic routes to this compound.

References

  • Jingchu Institute Of Technology; Sang, J. Synthesis of 2,3-dihydroxybenzaldehyde. ChemicalBook. (2023).
  • Liu, Y. et al. 2,3-Dihydroxybenzoate meta-Cleavage Pathway is Involved in o-Phthalate Utilization in Pseudomonas sp. strain PTH10. PubMed Central. (2019).
  • ChemicalBook. 1,2-Diethoxybenzene synthesis. (2023).
  • Rudolf, F. et al. Process for the preparation of substituted benzaldehydes.
  • Li, J. et al. Method for preparing 2, 3, 4-trimethoxybenzaldehyde.
  • Chemistry Steps. Vilsmeier-Haack Reaction. (n.d.).
  • Organic Syntheses. Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles. Organic Syntheses. (2022).
  • Wang, L. et al. Synthesis method of 2,3, 4-trihydroxybenzaldehyde.
  • Hester, J. B. Large scale preparation of 2,4-dihydroxybenzaldehyde using a variation of the Vilsmeierhaack reaction and isolated intermediates.
  • Master Organic Chemistry. The Williamson Ether Synthesis. (2014).
  • ResearchGate.
  • ChemicalBook. 2,3-Dimethoxybenzaldehyde(86-51-1) 13C NMR spectrum. (2023).
  • Sciencemadness Discussion Board. Vilsmeier–Haack reaction. (2009).
  • European Patent Office.
  • Reddit. Having some troubles with a Vislmeier-Haack reaction. (2021).
  • The Journal of Physical Chemistry A. Alkylation of Phenol: A Mechanistic View. (2018).
  • BenchChem. 1,2-Diethoxybenzene|High-Purity Research Chemical. (2024).
  • Organic Letters. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. (2019).
  • PubMed. A chemical model of catechol-O-methyltransferase. Methylation of 3,4-dihydroxybenzaldehyde in aqueous solution. (1990).
  • Semantic Scholar. Selective O-alkylation of Phenol Using Dimethyl Ether. (2022).
  • ChemicalBook. 2,3-Dihydroxybenzaldehyde(24677-78-9) 1H NMR spectrum. (2023).
  • The Royal Society of Chemistry.
  • ResearchGate. (PDF) Alkylation of Phenol: A Mechanistic View. (2018).
  • YouTube. Williamson Ether Synthesis Reaction Mechanism. (2018).
  • ResearchGate.
  • Liberty University. Novel Tandem Reaction to Synthesize Substituted Benzaldehydes. (n.d.).
  • Google Patents.
  • Chemistry Stack Exchange. Product of Williamson Synthesis. (2017).
  • NROChemistry. Vilsmeier-Haack Reaction. (n.d.).
  • MDPI. Selective O-alkylation of Phenol Using Dimethyl Ether. (2022).
  • J&K Scientific LLC. Williamson Ether Synthesis. (2025).
  • Scientific Research Publishing.
  • Tokyo Chemical Industry (India) Pvt. Ltd. 1,2-Diethoxybenzene. (n.d.).
  • ResearchGate. How can I improve the Vilsmeier-Haack reaction?. (2020).
  • Khan Academy. Williamson ether synthesis. (n.d.).
  • CORE. Synthesis of Functionally Substituted Benzaldehydes. (n.d.).
  • Cheméo. Chemical Properties of 1,2-Diethoxybenzene (CAS 2050-46-6). (n.d.).
  • Asian Journal of Research in Chemistry. A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. (n.d.).
  • NP-MRD. 13 C NMR Spectrum (1D, 25 MHz, H 2 O, predicted) (NP0296197). (n.d.).
  • ACS Publications.
  • BenchChem. identification and characterization of impurities in 2-Benzoylbenzaldehyde synthesis. (2025).
  • The Royal Society of Chemistry.
  • PubChem. 2,5-Diethoxybenzaldehyde. (n.d.).

Sources

Technical Support Center: Formylation of 1,2-Diethoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Side Reactions & Process Optimization Target Product: 3,4-Diethoxybenzaldehyde (Protocatechualdehyde diethyl ether) Standard Method: Vilsmeier-Haack Reaction

Executive Summary & Reaction Logic

User Context: You are likely synthesizing 3,4-diethoxybenzaldehyde as an intermediate for pharmaceuticals (e.g., Drotaverine) or fine chemicals. The reaction utilizes 1,2-diethoxybenzene (catechol diethyl ether) with Dimethylformamide (DMF) and Phosphorus Oxychloride (POCl


).

The Core Challenge: While the ethoxy groups strongly activate the benzene ring, they also introduce steric bulk and susceptibility to acid-catalyzed cleavage (dealkylation). The reaction is a competition between the desired Para-substitution (relative to C1-ethoxy) and the undesired Ortho-substitution or Ether Cleavage .

Reaction Pathway Diagram

The following diagram maps the kinetic competition between the desired pathway and the critical failure modes.

ReactionPathways Substrate 1,2-Diethoxybenzene Intermediate_Major Iminium Salt (Para) (Pos 4) Substrate->Intermediate_Major Fast (Sterically Favored) Intermediate_Minor Iminium Salt (Ortho) (Pos 3) Substrate->Intermediate_Minor Slow (Sterically Hindered) Vilsmeier Vilsmeier Reagent (DMF-POCl3 Complex) Vilsmeier->Substrate Electrophilic Attack Product 3,4-Diethoxybenzaldehyde (MAJOR TARGET) Intermediate_Major->Product Hydrolysis Impurity_Dealkyl 3-Ethoxy-4-hydroxybenzaldehyde (Dealkylated Byproduct) Intermediate_Major->Impurity_Dealkyl Excess Heat/Acid (Ether Cleavage) Impurity_Regio 2,3-Diethoxybenzaldehyde (Regio-Impurity) Intermediate_Minor->Impurity_Regio Hydrolysis

Figure 1: Mechanistic pathway showing the competition between the major para-substitution and side reactions (ortho-substitution and dealkylation).

Troubleshooting Guides (FAQ Format)

Module A: Impurity Profiling (Regioselectivity)

Q: I see a persistent impurity (~5-10%) eluting just before my main peak in HPLC. What is it? A: This is likely the This compound (Ortho-isomer).

  • Cause: The 1,2-diethoxybenzene system has two activated positions: Position 4 (Para to C1-OEt) and Position 3 (Ortho to C2-OEt). While Position 4 is sterically favored, high reaction temperatures provide enough energy to overcome the steric barrier at Position 3.

  • Solution:

    • Lower Temperature: Run the addition of the substrate at 0–5°C and maintain the heating phase strictly below 70°C.

    • Solvent Polarity: Ensure dry DMF is used. Water accelerates non-selective pathways.

Module B: The "Black Tar" Phenomenon (Dealkylation)

Q: My reaction mixture turned black, and the yield dropped significantly. The product contains a phenolic impurity. A: You are experiencing Ether Cleavage (Dealkylation) .

  • Mechanism: POCl

    
     acts as a Lewis acid. Under prolonged heating (>80°C) or excess acidity, the ethoxy group is cleaved, generating ethyl chloride and a phenol (e.g., 3-ethoxy-4-hydroxybenzaldehyde).
    
  • Diagnostic: The impurity will show a broad O-H stretch in IR (~3400 cm⁻¹) which is absent in the pure diether product.

  • Corrective Action:

    • Stoichiometry: Do not exceed 1.2 equivalents of POCl

      
      . Excess Lewis acid promotes cleavage.
      
    • Quenching: Hydrolysis is exothermic. If you dump the reaction mixture into water too fast, the local temperature spike causes immediate degradation. Protocol: Pour the reaction mixture slowly into ice water (not water into the mixture) with vigorous stirring.

Module C: Chlorinated Byproducts

Q: Mass Spec shows a peak at [M+34]. Is this a chlorinated impurity? A: Yes. This is likely Chlorination of the aromatic ring or Side-chain chlorination .

  • Cause: This occurs if the Vilsmeier reagent concentration is too high locally or if the reaction is run "neat" (without solvent) at high temperatures.

  • Solution: Dilute the substrate in DMF before addition. Ensure the Vilsmeier complex (DMF+POCl

    
    ) is fully formed (yellow/orange precipitate/solution) before adding the substrate.
    

Optimized Experimental Protocol

Objective: Synthesis of 3,4-Diethoxybenzaldehyde with minimized side reactions.

ParameterSpecificationReason
Stoichiometry 1.0 : 1.2 : 3.0 (Substrate : POCl

: DMF)
Excess DMF acts as solvent; limited POCl

prevents tars.
Temperature 1 0°C to 5°C (Reagent Formation)Controls exotherm of DMF+POCl

.
Temperature 2 60°C to 70°C (Reaction)Sufficient for formylation, low enough to prevent dealkylation.
Quenching Ice/Water (< 20°C)Prevents hydrolysis-induced degradation.
Step-by-Step Workflow
  • Reagent Formation:

    • Charge dry DMF (3.0 equiv) into a reactor under N

      
      .
      
    • Cool to 0–5°C.

    • Add POCl

      
       (1.2 equiv) dropwise over 30 mins. Observation: Solution turns yellow/orange (formation of Chloroiminium ion).
      
    • Stir for 30 mins at 0–5°C.

  • Substrate Addition:

    • Dissolve 1,2-diethoxybenzene (1.0 equiv) in a minimal amount of DMF.

    • Add this solution dropwise to the Vilsmeier reagent, keeping internal temp < 10°C.

  • Reaction Phase:

    • Allow mixture to warm to Room Temperature (RT).

    • Heat to 60–70°C for 3–4 hours. Critical: Do not exceed 75°C.

    • Monitor by TLC/HPLC. Look for disappearance of substrate.

  • Workup (The Danger Zone):

    • Cool reaction mass to RT.

    • Pour the reaction mass slowly into crushed ice (approx 5x volume) with vigorous stirring.

    • Neutralize with Sodium Acetate (aq) or NaOH (aq) to pH 5–6. Note: Highly acidic hydrolysis promotes dealkylation.

    • Filter the solid precipitate (crude product) or extract with Dichloromethane (DCM).

Troubleshooting Logic Tree

Use this flowchart to diagnose failures in real-time.

Troubleshooting Start Issue Detected Q1 Is the yield low? Start->Q1 Q2 Is the product dark/tarry? Q1->Q2 Yes Action3 Check Raw Material Purity Check Water Content in DMF Q1->Action3 No (Purity Issue) Q3 Is there a regio-isomer? Q2->Q3 No Action1 Check Temp < 70°C Check POCl3 Equiv < 1.2 Q2->Action1 Yes (Dealkylation) Action2 Improve Cooling during addition Recrystallize from EtOH Q3->Action2 Yes (Ortho Isomer)

Figure 2: Decision tree for diagnosing yield and purity issues during formylation.

References

  • Vilsmeier-Haack Reaction Mechanism & Scope

    • Jones, G., & Stanforth, S. P. (2000). The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles. Organic Reactions.
    • Source:

  • Synthesis of 3,4-Diethoxybenzaldehyde (Specific Substrate Data)

    • BenchChem. (n.d.). 1,2-Diethoxybenzene Structure and Reactivity.
    • Source:

  • Dealkylation Risks in Vilsmeier Reactions

    • Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction. Comprehensive Organic Synthesis.
    • Source:

  • General Protocol for Electron-Rich Aromatics

    • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. (5th Edition). Section: Aromatic Aldehydes via Vilsmeier-Haack.[1][2][3]

    • Source:

Sources

Technical Support Center: 2,3-Diethoxybenzaldehyde Stability & Handling

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 23-DEB-OX-PREV Status: Active Topic: Prevention of Autoxidation & Recovery from Carboxylic Acid Product Class: Electron-Rich Aromatic Aldehydes

Core Analysis: The Autoxidation Mechanism

Why is my aldehyde turning into a solid/acid?

2,3-Diethoxybenzaldehyde is highly susceptible to radical autoxidation . The presence of two ethoxy groups (strong Electron Donating Groups via resonance) at the 2,3-positions increases the electron density of the aromatic ring. While this makes the molecule a useful intermediate, it also stabilizes the benzylic radical formed during oxidation, facilitating the chain reaction.

The degradation pathway follows a radical chain mechanism where the aldehyde reacts with atmospheric oxygen to form a peroxy radical, eventually yielding 2,3-diethoxybenzoic acid.

Mechanism Visualization

Figure 1: Radical Chain Propagation leading to Carboxylic Acid.

Autoxidation Aldehyde This compound (R-CHO) Radical Acyl Radical (R-C•=O) Aldehyde->Radical Initiator / hν Peroxy Peroxy Radical (R-C(O)OO•) Radical->Peroxy + O₂ (Fast) Peracid Perbenzoic Acid (R-C(O)OOH) Peroxy->Peracid + R-CHO (H-abstraction) Peracid->Radical Regenerates Radical Acid 2,3-Diethoxybenzoic Acid (R-COOH) Peracid->Acid + R-CHO (Redox)

Caption: The autoxidation cycle converts 2 moles of aldehyde into 2 moles of acid via a peracid intermediate.

Synthesis & Workup Troubleshooting

Issue: "I see acid formation immediately after workup."

The transition from reaction solvent to isolation is the most critical window for oxidation.

ParameterRecommendationTechnical Rationale
Atmosphere Strict Argon/Nitrogen Aldehydes absorb O₂ rapidly in solution. Sparge all workup solvents with inert gas for 15 mins before use.
pH Control Neutral to Slightly Basic Acidic conditions catalyze the decomposition of acetals (if used) and can accelerate radical initiation.
Temperature < 30°C Higher temperatures increase the kinetic rate of radical propagation. Evaporate solvents at the lowest possible bath temperature.
Additives BHT (0.1%) Add 0.1 mol% Butylated Hydroxytoluene (BHT) to the crude mixture immediately upon quenching. BHT acts as a radical scavenger, terminating the chain shown in Figure 1.

Protocol: The "Degassed Workup"

  • Sparge: Bubble N₂ through your extraction solvent (e.g., DCM or EtOAc) for 15 minutes prior to extraction.

  • Quench: If the reaction allows, quench under N₂ flow.

  • Dry: Use MgSO₄ rather than Na₂SO₄ (faster drying minimizes air exposure time).

  • Concentrate: Rotary evaporate under high vacuum to minimize heat exposure time. Backfill the rotovap with N₂—never air .

Storage & Handling

Issue: "My solid aldehyde turned into a liquid/goo over the weekend."

This is a classic sign of Melting Point Depression . Pure this compound is a solid (or semi-solid), but the formation of even 5% carboxylic acid impurity acts as a solvent, lowering the melting point and turning the batch into a viscous oil/goo.

Storage Protocol:

  • Container: Amber glass vial (blocks UV light which initiates radicals).

  • Headspace: Purge with Argon before sealing. Use Parafilm/Teflon tape.

  • Temperature: Store at -20°C.

  • Stabilizer: If storing for >1 week, add 0.05–0.1% BHT. This does not interfere with most subsequent reactions (e.g., reductive amination, Wittig) and can be removed by chromatography later if needed.

Purification: The "Bisulfite Rescue"

Issue: "I have 15% acid impurity. Distillation causes decomposition."

Distilling electron-rich benzaldehydes often leads to thermal degradation or accelerated oxidation due to heat. The Bisulfite Adduct Method is the gold standard for chemical purification. It selectively binds the aldehyde as a water-soluble salt, allowing you to wash away the organic-soluble acid impurity.[1]

Constraint Note: The 2-ethoxy substituent creates steric hindrance . This reaction will be slower than with unsubstituted benzaldehyde. Vigorous stirring is mandatory.

Workflow: Bisulfite Purification

Figure 2: Separation of Aldehyde from Carboxylic Acid Impurity.

BisulfitePurification Start Crude Mixture (Aldehyde + Acid) Step1 1. Dissolve in minimal EtOAc 2. Add sat. NaHSO₃ (aq) Start->Step1 Step2 Vigorous Stirring (2-4 hours due to steric hindrance) Step1->Step2 Decision Precipitate formed? Step2->Decision SolidPath Filter Solid Adduct (Wash with Ether) Decision->SolidPath Yes (Ideal) LiquidPath Separate Layers (Adduct is in Aqueous) Decision->LiquidPath No (Oil/Emulsion) Regen Regenerate Aldehyde Add Na₂CO₃ (aq) or dilute NaOH SolidPath->Regen Wash Discard Organic Layer (Contains Acid Impurity) LiquidPath->Wash LiquidPath->Regen Extract Extract into Ether/DCM Dry & Concentrate Regen->Extract Final Pure this compound Extract->Final

Caption: The bisulfite adduct is water-soluble (or solid), while the acid impurity remains in the organic solvent.

Step-by-Step Protocol:

  • Dissolution: Dissolve 10g crude material in 30mL Ethyl Acetate.

  • Adduct Formation: Add 50mL saturated Sodium Bisulfite (NaHSO₃) solution.

  • Agitation: Stir vigorously for 2–4 hours. Note: The 2-ethoxy group hinders the carbonyl; standard 30-min stirring is insufficient.

  • Separation:

    • If a solid forms:[2] Filter it.[3][4] Wash the solid with diethyl ether (removes the acid).

    • If no solid forms (emulsion): Use a separatory funnel.[1][4] Keep the aqueous layer (contains the aldehyde-bisulfite adduct). Discard the organic layer (contains the acid).

  • Regeneration: Treat the solid or aqueous layer with 10% Na₂CO₃ or 5% NaOH until pH > 10.

  • Extraction: Extract the liberated aldehyde into DCM (3x), dry over MgSO₄, and concentrate.

Frequently Asked Questions (FAQs)

Q: Can I use column chromatography instead of bisulfite purification? A: Yes, but it is risky. Silica gel is slightly acidic and can catalyze oxidation or acetal formation. If you must use a column, add 1% Triethylamine to your eluent to neutralize the silica and speed up the elution.

Q: Why does my NMR show a peak at ~10.5 ppm and ~12.0 ppm? A:

  • 10.5 ppm: This is your desired Aldehyde proton (-CH O).

  • 12.0 ppm: This is the Carboxylic Acid proton (-COOH ).

  • Action: If the 12.0 ppm peak integrates to >5%, perform the Bisulfite Rescue (Section 4).

Q: Is this compound more unstable than plain benzaldehyde? A: Yes. The ethoxy groups are electron-donating. While this stabilizes the aromatic ring, it makes the benzylic C-H bond more electron-rich and susceptible to radical abstraction by oxygen species [1].

Q: Can I distill this compound? A: Only under high vacuum (< 1 mmHg). The boiling point will be high (>150°C at atm), and prolonged heating will cause degradation. Kugelrohr distillation is preferred over fractional distillation.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for bisulfite purification of aldehydes).

  • Ingold, K. U. (1961). Inhibition of the Autoxidation of Organic Substances in the Liquid Phase. Chemical Reviews, 61(6), 563-589. (Mechanisms of antioxidant action and radical scavenging).

  • Bowden, K., & Williams, A. (1994). Reactions of Carbonyl Compounds. In Comprehensive Organic Functional Group Transformations. Elsevier. (Reactivity of hindered aldehydes).

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Specific handling for air-sensitive aldehydes).

Sources

Managing thermal degradation of 2,3-Diethoxybenzaldehyde during distillation

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the purification of 2,3-Diethoxybenzaldehyde via distillation. As a thermally sensitive aromatic aldehyde, its purification presents unique challenges that, if not properly managed, can lead to significant product degradation, reduced yields, and compromised purity. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to empower you to navigate these challenges effectively. Our approach is grounded in established scientific principles and practical, field-tested experience to ensure the integrity of your experimental outcomes.

Understanding the Challenge: Thermal Degradation of this compound

This compound, while stable under ambient conditions, is susceptible to degradation at elevated temperatures. The primary pathways of thermal degradation during distillation include:

  • Oxidation: The aldehyde functional group is prone to oxidation, especially in the presence of atmospheric oxygen at high temperatures, leading to the formation of the corresponding carboxylic acid, 2,3-diethoxybenzoic acid. This is often observed as a yellowing or browning of the product and can significantly impact its purity and reactivity in subsequent synthetic steps.

  • Decarbonylation: At very high temperatures, aromatic aldehydes can undergo decarbonylation, resulting in the loss of the formyl group (-CHO) as carbon monoxide and the formation of 1,2-diethoxybenzene. This side reaction is generally more prevalent at temperatures exceeding the compound's decomposition threshold.

  • Polymerization: Aldehydes can undergo self-condensation or polymerization reactions, particularly in the presence of acidic or basic impurities, to form high-molecular-weight byproducts. These often manifest as non-volatile residues or tars in the distillation flask.

To mitigate these degradation pathways, precise control over distillation parameters, particularly temperature and pressure, is paramount. The use of vacuum distillation is not just recommended; it is essential for the successful purification of this compound.

Troubleshooting Guide: Distillation of this compound

This section addresses common issues encountered during the distillation of this compound in a practical question-and-answer format.

Issue 1: Product Discoloration (Yellowing or Browning) During Distillation

  • Question: My this compound is turning yellow/brown in the distillation flask and/or the distillate is colored. What is causing this and how can I prevent it?

  • Answer: Discoloration is a classic indicator of thermal degradation, most commonly oxidation. The elevated temperatures required for distillation, even under vacuum, can accelerate the reaction of the aldehyde with any residual oxygen in the system.

    Troubleshooting Steps:

    • Improve Vacuum and Inert Atmosphere:

      • Action: Ensure your vacuum system can achieve and maintain a low pressure (ideally ≤ 1 mmHg). A good vacuum lowers the boiling point, thereby reducing the required heat input.

      • Rationale: Lowering the boiling point is the most effective way to minimize thermal stress on the molecule.

      • Protocol: Before heating, thoroughly degas the system by pulling a vacuum and back-filling with an inert gas (e.g., nitrogen or argon) at least three times. Maintain a gentle inert gas bleed throughout the distillation.

    • Introduce an Antioxidant:

      • Action: Add a small amount of a high-boiling point antioxidant to the crude this compound before distillation.

      • Rationale: Antioxidants act as radical scavengers, inhibiting the oxidation cascade.

      • Recommended Antioxidants:

        • Butylated Hydroxytoluene (BHT): A widely used and effective phenolic antioxidant.

        • Vitamin E (α-tocopherol): A natural, high-boiling point antioxidant.

      • Protocol: Add BHT or Vitamin E at a concentration of 0.01-0.1% (w/w) to the crude material. Ensure it is thoroughly mixed before starting the distillation.

Issue 2: Low Distillation Yield and/or High Amount of Residue

  • Question: I'm losing a significant amount of my product during distillation, and there's a dark, tarry residue left in the flask. What's happening?

  • Answer: This suggests that in addition to or instead of simply vaporizing, your compound is undergoing polymerization or extensive decomposition.

    Troubleshooting Steps:

    • Check for Impurities:

      • Action: Analyze your crude material for the presence of acidic or basic impurities.

      • Rationale: These impurities can catalyze polymerization reactions at elevated temperatures.

      • Protocol: Perform a simple pH test on an aqueous extract of your crude material. If it is not neutral, consider a pre-distillation workup, such as a wash with a dilute sodium bicarbonate solution (if acidic) or a dilute acid (if basic), followed by drying.

    • Optimize Heating:

      • Action: Use a heating mantle with a stirrer and ensure even heating. Avoid localized overheating.

      • Rationale: "Hot spots" in the distillation flask can lead to localized decomposition and polymerization, even if the bulk temperature appears to be within a safe range.

      • Protocol: Use a well-fitting heating mantle and a magnetic stir bar to ensure uniform heat distribution. Gradually increase the temperature to initiate distillation.

    • Minimize Distillation Time:

      • Action: Once the distillation is complete, cool the flask immediately.

      • Rationale: Prolonged exposure to high temperatures, even for the residue, can cause further degradation.

Issue 3: Co-distillation of Impurities

  • Question: My distilled this compound is not as pure as I expected based on GC analysis. It seems some impurities are coming over with the product.

  • Answer: This indicates that some impurities have boiling points close to that of your product under the distillation conditions.

    Troubleshooting Steps:

    • Fractional Distillation:

      • Action: If simple distillation is insufficient, employ fractional distillation.

      • Rationale: A fractionating column provides a larger surface area for repeated vaporization-condensation cycles, allowing for a more efficient separation of components with close boiling points.

      • Protocol: Insert a Vigreux or packed column between the distillation flask and the condenser. Insulate the column to maintain the temperature gradient.

    • Collect Fractions:

      • Action: Collect the distillate in several separate fractions.

      • Rationale: Impurities may distill at slightly lower or higher temperatures than the main product.

      • Protocol: Collect an initial "forerun" fraction, which may contain lower-boiling impurities. Then, collect the main product fraction at a stable temperature. Finally, collect a "tail" fraction as the temperature begins to rise again. Analyze each fraction separately to determine purity.

Frequently Asked Questions (FAQs)

  • Q1: What is the recommended vacuum level and corresponding boiling point for distilling this compound?

    • A1: A vacuum of 0.4 mmHg will lower the boiling point to approximately 95-96 °C[1]. Aiming for a vacuum level of 1 mmHg or lower is a good practice. The lower the pressure, the lower the boiling point and the less thermal stress on the compound.

  • Q2: Can I distill this compound at atmospheric pressure?

    • A2: It is strongly discouraged. The atmospheric boiling point of this compound is significantly higher, and distilling at this temperature would likely lead to substantial thermal decomposition.

  • Q3: How can I accurately measure the vacuum level in my distillation setup?

    • A3: Use a digital vacuum gauge (e.g., a Pirani or thermocouple gauge) placed between the condenser and the vacuum pump. Do not rely on the gauge on the pump itself, as this does not reflect the pressure within the distillation apparatus.

  • Q4: What are the signs of a vacuum leak during distillation?

    • A4: Signs of a vacuum leak include a fluctuating or higher-than-expected pressure reading, the inability to reach the target vacuum, and bumping or uneven boiling in the distillation flask. Check all joints and connections for a secure seal. Use a high-vacuum grease on all ground glass joints.

  • Q5: Is it necessary to use a cold trap?

    • A5: Yes, a cold trap (using a dry ice/acetone or liquid nitrogen slush) placed between your distillation setup and the vacuum pump is essential. It protects the pump from corrosive vapors and helps maintain a lower, more stable vacuum.

Experimental Protocols

Protocol 1: Standard Vacuum Distillation of this compound

This protocol is suitable for the purification of crude this compound that is relatively free of close-boiling impurities.

Materials:

  • Crude this compound

  • BHT or Vitamin E

  • Round-bottom flask

  • Short-path distillation head with condenser and vacuum connection

  • Receiving flask

  • Heating mantle with magnetic stirrer

  • Magnetic stir bar

  • Vacuum pump

  • Cold trap

  • Digital vacuum gauge

  • Inert gas source (Nitrogen or Argon)

  • High-vacuum grease

Procedure:

  • Preparation:

    • Ensure all glassware is clean and dry.

    • Assemble the distillation apparatus (Figure 1). Lightly grease all ground glass joints.

    • Place the crude this compound (do not fill the flask more than two-thirds full) and a magnetic stir bar into the round-bottom flask.

    • Add BHT or Vitamin E to a concentration of 0.05% (w/w).

  • Degassing:

    • Seal the system and begin to slowly evacuate the apparatus using the vacuum pump.

    • Once a stable vacuum is achieved, back-fill the system with inert gas.

    • Repeat the evacuation and back-filling process two more times.

  • Distillation:

    • Start the condenser cooling water.

    • Cool the cold trap.

    • Turn on the magnetic stirrer.

    • Begin to gently heat the distillation flask with the heating mantle.

    • Monitor the temperature at the distillation head. The temperature will rise and then stabilize as the product begins to distill.

    • Collect the fraction that distills at a constant temperature (e.g., ~95-96 °C at 0.4 mmHg).

  • Shutdown:

    • Once the distillation is complete (i.e., no more distillate is collected or the temperature at the head drops), turn off the heating mantle and allow the system to cool under vacuum.

    • Once cool, slowly vent the system with inert gas.

    • Disassemble the apparatus and store the purified product under an inert atmosphere, protected from light.

dot

Caption: Vacuum Distillation Workflow for this compound.

Data Summary

Table 1: Boiling Point of this compound at Reduced Pressures

Pressure (mmHg)Boiling Point (°C)Source
0.495-96Sigma-Aldrich[1]
Estimated 1~105-110-
Estimated 10~140-145-

Note: Estimated boiling points are based on general vapor pressure-temperature relationships and should be used as a guideline.

Table 2: Recommended Antioxidants for Distillation

AntioxidantRecommended Concentration (% w/w)Rationale
Butylated Hydroxytoluene (BHT)0.01 - 0.1Effective phenolic antioxidant, low cost.[2][3]
Vitamin E (α-tocopherol)0.01 - 0.1Natural, high-boiling point antioxidant.

Visualizing Degradation Pathways and Troubleshooting

dot

degradation_pathways cluster_oxidation Oxidation cluster_decarbonylation Decarbonylation cluster_polymerization Polymerization substance This compound oxidized 2,3-Diethoxybenzoic Acid substance->oxidized Heat + O2 decarbonylated 1,2-Diethoxybenzene + CO substance->decarbonylated High Heat polymer High-Molecular-Weight Byproducts (Tar) substance->polymer Heat + Impurities (Acid/Base)

Caption: Key Thermal Degradation Pathways of this compound.

dot

troubleshooting_tree start Distillation Issue Observed q1 Product Discolored? start->q1 q2 Low Yield / High Residue? q1->q2 No ans1_yes Improve Vacuum / Inert Atmosphere Add Antioxidant (BHT/Vit E) q1->ans1_yes Yes q3 Impure Distillate? q2->q3 No ans2_yes Check for Acid/Base Impurities Ensure Even Heating Minimize Distillation Time q2->ans2_yes Yes ans3_yes Use Fractional Distillation Collect & Analyze Fractions q3->ans3_yes Yes end Successful Purification q3->end No ans1_yes->end ans2_yes->end ans3_yes->end

Caption: Troubleshooting Decision Tree for Distillation Issues.

References

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: 2,3-Dihydroxybenzaldehyde. Retrieved February 7, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 90579, 2,3-Dihydroxybenzaldehyde. Retrieved February 7, 2026, from [Link]

  • Sandler, S. R. (1983). Stabilization of aldehydes.
  • Sarochem. (n.d.). BHT (Butylated Hydroxytoluene) Antioxidant | 99.9% Pure Crystals. Retrieved February 7, 2026, from [Link]

  • Cleveland Clinic. (2025, May 14). Vitamin E: Benefits & How Much You Need. Retrieved February 7, 2026, from [Link]

  • Pennwalt Corporation. (1983). Stabilization of aldehydes.
  • Antioxidant BHT. (n.d.). ANTIOXIDANT BHT. Retrieved February 7, 2026, from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Efficacy of 2,3-Diethoxybenzaldehyde as a Precursor in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of synthetic organic chemistry, the judicious selection of precursors is paramount to achieving desired molecular architectures with high efficiency and purity. Substituted benzaldehydes are a cornerstone class of reagents, serving as versatile building blocks in a myriad of reactions, including the synthesis of Schiff bases, heterocyclic compounds, and various pharmaceutical intermediates. This guide provides an in-depth comparison of 2,3-diethoxybenzaldehyde against other substituted benzaldehydes, offering insights into its reactivity and synthetic utility, supported by experimental evidence.

The Influence of Substituents on Benzaldehyde Reactivity: A Mechanistic Overview

The reactivity of the aldehyde functional group in benzaldehyde is intrinsically governed by the electronic and steric nature of the substituents on the aromatic ring. Electron-donating groups (EDGs), such as alkoxy and alkyl groups, increase electron density on the benzene ring through resonance and inductive effects. This, in turn, can decrease the electrophilicity of the carbonyl carbon, potentially slowing down nucleophilic attack. Conversely, electron-withdrawing groups (EWGs) like nitro or halogen groups, decrease electron density, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic addition.[1][2]

The position of the substituent also plays a critical role. Ortho-substituents, regardless of their electronic nature, can introduce steric hindrance around the reaction center, which may impede the approach of nucleophiles.[3]

Diagrammatic Representation of Substituent Effects:

Substituent_Effects cluster_EDG Electron-Donating Groups (EDGs) cluster_EWG Electron-Withdrawing Groups (EWGs) cluster_Steric Steric Hindrance EDG e.g., -OCH3, -OC2H5, -CH3 EDG_Effect Increase electron density Decrease carbonyl electrophilicity EDG->EDG_Effect Activate ring (ortho, para) EWG e.g., -NO2, -Cl, -Br EWG_Effect Decrease electron density Increase carbonyl electrophilicity EWG->EWG_Effect Deactivate ring (meta) Ortho Ortho-substituents Steric_Effect Hinder nucleophilic attack Ortho->Steric_Effect

Caption: Electronic and steric effects of substituents on benzaldehyde reactivity.

Comparative Efficacy in Schiff Base Synthesis

Schiff bases, characterized by the azomethine group (-C=N-), are pivotal intermediates in organic synthesis and are known for their diverse biological activities. Their formation typically involves the condensation reaction between a primary amine and an aldehyde. The rate and yield of this reaction are highly dependent on the electrophilicity of the aldehyde's carbonyl carbon.

This compound: A Balance of Electronic and Steric Factors

The two ethoxy groups at the 2 and 3 positions of this compound are electron-donating. This would typically suggest a decrease in reactivity compared to unsubstituted benzaldehyde. However, the ortho-ethoxy group also introduces steric hindrance.[3] This interplay of electronic and steric effects can lead to nuanced reactivity. While the electron-donating nature might slow the initial nucleophilic attack of the amine, the steric bulk could influence the stability of the tetrahedral intermediate and the subsequent dehydration step.

Comparison with Other Substituted Benzaldehydes

To illustrate the comparative efficacy, let's consider the synthesis of a Schiff base from various substituted benzaldehydes and aniline. While specific experimental data directly comparing a wide range of substituted benzaldehydes in a single study is not always available, we can infer performance based on established principles and reported yields in similar reactions.

Substituted BenzaldehydeSubstituent EffectExpected Reactivity TrendReported Yields (Illustrative)
4-NitrobenzaldehydeStrong EWG (-NO₂)High~90-95%
4-ChlorobenzaldehydeModerate EWG (-Cl)Moderate-High~85-90%[4]
BenzaldehydeUnsubstitutedBaseline~80-85%[4]
4-MethylbenzaldehydeWeak EDG (-CH₃)Moderate-Low~75-80%
4-MethoxybenzaldehydeStrong EDG (-OCH₃)Low~70-75%[5]
This compound Two EDGs (-OC₂H₅), Ortho-steric hindranceModerate-LowYields can vary, often requiring slightly longer reaction times or catalysts.
2-HydroxybenzaldehydeEDG (-OH), potential for intramolecular H-bondingVariable, can be highYields are generally high, often >85%[6]

Note: The yields are illustrative and can vary significantly based on reaction conditions (solvent, catalyst, temperature, and reaction time).

Analysis:

  • Electron-Withdrawing Groups: As expected, benzaldehydes with electron-withdrawing groups like 4-nitrobenzaldehyde and 4-chlorobenzaldehyde generally exhibit higher reactivity and provide excellent yields in shorter reaction times.[1]

  • Electron-Donating Groups: Benzaldehydes with electron-donating groups in the para position, such as 4-methylbenzaldehyde and 4-methoxybenzaldehyde, tend to be less reactive.[1]

  • This compound: The presence of two electron-donating ethoxy groups would predict lower reactivity. The ortho-substituent further introduces steric hindrance, which can slow down the reaction rate compared to its para-substituted counterparts.[3] Achieving high yields with this compound might necessitate optimized reaction conditions, such as the use of a catalyst (e.g., a few drops of glacial acetic acid) or microwave irradiation to accelerate the reaction.[7][8]

  • 2-Hydroxybenzaldehyde: This is a noteworthy case. Despite the electron-donating nature of the hydroxyl group, its presence in the ortho position can facilitate the reaction through intramolecular hydrogen bonding in the transition state, often leading to high yields.

Utility in Heterocyclic Synthesis

Substituted benzaldehydes are crucial precursors for the synthesis of a vast array of heterocyclic compounds, which form the backbone of many pharmaceuticals and biologically active molecules.[9]

This compound in the Synthesis of Chromone Derivatives

2,5-Diethoxybenzaldehyde has been utilized as a starting material for the synthesis of chromone derivatives, which are known for their biological activities.[10] While this is a different isomer, it highlights the utility of diethoxybenzaldehydes in constructing complex heterocyclic systems. The reactive aldehyde group allows for condensation reactions, while the ethoxy groups can be modified in subsequent steps.

General Workflow for Heterocyclic Synthesis from Substituted Benzaldehydes

Heterocyclic_Synthesis cluster_Reactants Reactants cluster_Reaction Reaction cluster_Intermediate Intermediate cluster_Product Product Benzaldehyde Substituted Benzaldehyde Condensation Knoevenagel or Similar Condensation Benzaldehyde->Condensation Active_Methylene Active Methylene Compound Active_Methylene->Condensation Intermediate Unsaturated Intermediate Condensation->Intermediate Dehydration Heterocycle Heterocyclic Compound Intermediate->Heterocycle Intramolecular Cyclization

Caption: Generalized workflow for the synthesis of heterocyclic compounds.

Experimental Protocols

Representative Protocol for Schiff Base Synthesis

This protocol provides a general method for the synthesis of a Schiff base from a substituted benzaldehyde and a primary amine.

Materials:

  • Substituted benzaldehyde (e.g., this compound, 4-nitrobenzaldehyde) (10 mmol)

  • Primary amine (e.g., aniline) (10 mmol)

  • Ethanol (25 mL)

  • Glacial acetic acid (2-3 drops, catalytic)

Procedure:

  • Dissolve the substituted benzaldehyde (10 mmol) in ethanol (15 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • To this solution, add the primary amine (10 mmol) dissolved in ethanol (10 mL).

  • Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

  • Stir the reaction mixture at room temperature for 2-4 hours. For less reactive aldehydes like this compound, refluxing the mixture for 2-3 hours or using microwave irradiation for a few minutes may be necessary to drive the reaction to completion.[7][8]

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture in an ice bath to precipitate the product.

  • Collect the solid product by filtration and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.

  • Characterize the final product using appropriate analytical techniques (e.g., melting point, FT-IR, ¹H NMR).

Self-Validation: The purity of the synthesized Schiff base can be confirmed by a sharp melting point and the absence of starting material peaks in the NMR and IR spectra. The characteristic imine (-C=N-) stretch in the IR spectrum (typically around 1600-1650 cm⁻¹) is a key indicator of successful product formation.

Conclusion

This compound serves as a valuable, albeit moderately reactive, precursor in organic synthesis. Its efficacy is a product of the interplay between the electron-donating nature of its two ethoxy groups and the steric hindrance imposed by the ortho-substituent. In comparison to benzaldehydes bearing electron-withdrawing groups, this compound generally requires more forcing reaction conditions to achieve comparable yields in reactions like Schiff base formation. However, its unique substitution pattern offers opportunities for the synthesis of complex molecules where subsequent modification of the ethoxy groups is desired. The choice of a specific substituted benzaldehyde should, therefore, be guided by a thorough understanding of these electronic and steric effects to optimize reaction outcomes.

References

  • Hoziena, Z. A., EL-Mahdy, A. F. M., Markeb, A. A., Alia, L. S. A., & El-Sherief, H. A. H. (2020). Synthesis of Schiff and Mannich bases of new s-triazole derivatives and their potential applications for removal of heavy metals from aqueous solution and as antimicrobial agents. RSC Advances, 10(35), 20958–20974. [Link]

  • Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. (2024). ResearchGate. [Link]

  • Arifuzzaman, M., Karim, M., Siddiquee, T., Mirza, A., & Ali, M. (2013). Synthesis and Characterization of New Schiff Bases Formed by Condensation of 2,9-Phenathroline-1,10-dialdehyde with Sulfur-Containing Amines. International Journal of Organic Chemistry, 3, 81-86. [Link]

  • Synthesis of (E)-N'- (2-hydroxy-3, 5-dinitrobenzylidene) – 2 –cyanoa cetohydrazidederivatives as effective antimicrobial agents. (2018). OAText. [Link]

  • Synthesis and Characterization of New Schiff Bases of Ethylenediamine and Benzaldehyde Derivatives, Along with Their Iron Complexes. (2015). Semantic Scholar. [Link]

  • Reactivity of Benzaldehyde between aldehydes. Chemistry Stack Exchange. [Link]

  • Muhammad, A., Al-Assady, N. A. H., & Alshawi, J. (2023). Synthesis and Characterization of New Schiff Bases and Biological Studies. Der Pharma Chemica, 15(5), 67-83. [Link]

  • Synthesis of biologically active heterocyclic compounds from β- diketones. ACG Publications. [Link]

Sources

Definitive Guide to the Spectroscopic Validation of 2,3-Diethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Isomer Trap" in Aldehyde Characterization

In pharmaceutical synthesis and ligand design, 2,3-Diethoxybenzaldehyde (CAS 24454-82-8) serves as a critical intermediate, particularly in the development of alverine derivatives and liquid crystal mesogens. However, its structural validation presents a specific challenge often overlooked in routine analysis: distinguishing it from its thermodynamically more stable and commercially ubiquitous isomer, 3,4-Diethoxybenzaldehyde (protocatechualdehyde diethyl ether).

This guide moves beyond basic spectral assignment. It provides a comparative, self-validating framework to definitively confirm the 2,3-substitution pattern, ruling out positional isomers that share identical molecular weights (MW: 194.23 g/mol ) and similar functional group fingerprints.

Strategic Analysis: Selecting the Right Validation Tool

To achieve scientific integrity, we must evaluate our analytical options based on their ability to resolve regioisomerism.

TechniqueDiagnostic PowerLimitationVerdict
Mass Spectrometry (MS) LowBoth isomers yield

194.2 and similar fragmentation patterns (loss of ethyl groups).
Screening Only
FT-IR Spectroscopy MediumIdentifies functional groups (-CHO, -OEt) but fingerprint regions can be ambiguous without a reference standard.Supporting Evidence

H-NMR Spectroscopy
High Coupling constants (

) and splitting patterns provide definitive proof of the 1,2,3-substitution pattern.
The Gold Standard

Scientist’s Insight: While MS confirms you have the right ingredients (formula), only NMR confirms they are connected in the right architecture. The 2,3-substitution creates a specific "contiguous" aromatic proton system (H4, H5, H6) that is mathematically distinct from the "isolated" proton system of the 3,4-isomer.

Deep Dive: The NMR "Smoking Gun"

The confirmation of this compound relies on the analysis of the aromatic region (7.0 – 7.5 ppm).

The Coupling Constant Logic ( -Values)

In a 2,3-substituted benzene ring, the remaining protons are at positions 4, 5, and 6.

  • H5 is flanked by H4 and H6. It experiences two ortho couplings (

    
     Hz).
    
  • H4 and H6 each experience one ortho coupling (to H5) and one meta coupling (to each other,

    
     Hz).
    

Contrast this with 3,4-Diethoxybenzaldehyde:

  • Protons are at 2, 5, and 6.

  • H2 is isolated from H5/H6 by substituents. It appears as a singlet (or meta-coupled doublet).

  • H5 and H6 form an AB system (two doublets).

Comparative Data Table: 2,3- vs. 3,4-Diethoxybenzaldehyde[1]
FeatureThis compound (Target)3,4-Diethoxybenzaldehyde (Alternative)
Aldehyde Proton (-CHO)

10.43 ppm (Singlet)

9.83 ppm (Singlet)
Aromatic Pattern Triplet + 2 Doublets (or t, dd, dd)Singlet + 2 Doublets (ABX system)
Coupling Logic 3 Contiguous Protons (ABC System)2 Contiguous + 1 Isolated
ethoxy -OCH

-
Quartet

4.10 ppm
Quartet

4.15 ppm

Note: Chemical shifts are approximate (referenced to TMS in CDCl


) and may vary slightly by concentration, but the splitting pattern  is invariant.

Experimental Protocols

To ensure reproducibility, follow these standardized workflows.

Sample Preparation (NMR)
  • Solvent: CDCl

    
     (Deuterated Chloroform) with 0.03% TMS.
    
  • Concentration: 10–15 mg of sample in 0.6 mL solvent.

  • Tube: High-precision 5mm NMR tube (prevent shimming errors).

  • Filtration: Filter through a glass wool plug if the crude solid contains insolubles (e.g., K

    
    CO
    
    
    
    from synthesis).
Acquisition Parameters
  • Pulse Sequence: Standard 1D proton (zg30).

  • Scans (NS): 16 (sufficient for >98% purity), 64 (for impurity profiling).

  • Relaxation Delay (D1): 1.0 second.

  • Spectral Width: -2 to 14 ppm (ensure Aldehyde peak at ~10.4 ppm is captured).

FT-IR Validation (Supporting)

While NMR is definitive, IR provides a quick purity check.

  • Method: ATR (Attenuated Total Reflectance) on neat solid/oil.

  • Key Peaks for 2,3-Isomer:

    • C=O Stretch: 1680–1695 cm

      
       (Conjugated aldehyde).
      
    • C-O Stretch: 1260 cm

      
       (Aryl alkyl ether).
      
    • C-H Aldehyde: Dual peaks (Fermi resonance) at ~2750 and 2850 cm

      
      .
      

Visualizing the Validation Logic

The following diagrams illustrate the decision-making process and the analytical workflow.

Diagram 1: Isomer Differentiation Decision Tree

Caption: Logical pathway to distinguish the target 2,3-isomer from the common 3,4-isomer based on splitting patterns.

IsomerLogic Start Analyze Aromatic Region (1H-NMR) Count Count Distinct Signals (Integral = 1H each) Start->Count Pattern Identify Splitting Pattern Count->Pattern Singlet Singlet (s) + 2 Doublets (d) Pattern->Singlet Non-contiguous Triplet Triplet (t) + 2 Doublets (d) (or dd, dd, t) Pattern->Triplet Contiguous Iso34 Identity: 3,4-Diethoxybenzaldehyde (Isolated H2 proton) Singlet->Iso34 Iso23 Identity: this compound (Contiguous H4, H5, H6) Triplet->Iso23

Diagram 2: Synthesis & Analysis Workflow

Caption: End-to-end workflow from crude synthesis intermediate to confirmed pure product.

Workflow Raw Start: 2,3-Dihydroxybenzaldehyde Rxn Alkylation (EtBr, K2CO3) Raw->Rxn Crude Crude Product (Mixture) Rxn->Crude Purify Column Chromatography (Hexane/EtOAc) Crude->Purify Check Purity Check (TLC/HPLC) Purify->Check NMR 1H-NMR Analysis (CDCl3) Check->NMR Confirm Validation: Confirm 3-Proton System NMR->Confirm

References

  • National Institutes of Health (NIH) - PubChem. (2025). 3,4-Diethoxybenzaldehyde Compound Summary. Retrieved from [Link]

  • NIST Chemistry WebBook. (2023). Infrared and Mass Spectra of Benzaldehyde Derivatives. Retrieved from [Link]

  • ResearchGate. (2024). Synthesis of 2,3,4-trimethoxy benzaldehyde chalcones and related derivatives. Retrieved from [Link]

A Researcher's Guide to Melting Point Analysis: Cross-Referencing Experimental Data with Literature Values for 2,3-Diethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug development and scientific research, the purity and identity of chemical compounds are paramount. For crystalline solids, one of the most fundamental and accessible techniques for preliminary assessment is melting point determination. A sharp melting range that is in close agreement with a literature value provides a strong indication of a substance's purity. Conversely, a depressed and broad melting range is a classic sign of impurities.[1] This guide provides a comprehensive framework for determining the melting point of 2,3-Diethoxybenzaldehyde, cross-referencing the findings with established literature values, and interpreting any observed discrepancies.

The Significance of Melting Point in Compound Verification

The melting point of a solid is the temperature at which it transitions from a solid to a liquid state.[2] For a pure crystalline substance, this transition occurs over a narrow temperature range, typically 0.5-1°C.[1] The presence of even small amounts of impurities can disrupt the crystal lattice, leading to a phenomenon known as melting point depression and a broadening of the melting range.[1] Therefore, an accurate melting point determination serves two primary purposes in a research setting:

  • Identification: Comparing the experimentally determined melting point with the value reported in the scientific literature can help to confirm the identity of a compound.[3]

  • Purity Assessment: A sharp and narrow melting range is indicative of high purity, whereas a broad and depressed range suggests the presence of impurities.[2][3]

Literature Values for Diethoxybenzaldehyde Isomers

For the purpose of this guide and to provide context, we will use a hypothetical literature value of 45-47 °C for this compound. This allows us to demonstrate the full process of comparison and analysis. Furthermore, it is instructive to consider the reported melting points of its isomers:

CompoundCAS NumberReported Melting Point (°C)
This compound 24454-82-8 Not Found (Hypothetical: 45-47 °C)
2,5-Diethoxybenzaldehyde4686-98-059-63 °C[5]
3,4-Diethoxybenzaldehyde2029-94-922 °C[6]

This data underscores the significant impact of substituent positioning on the physical properties of a molecule. The variation in melting points among these isomers is due to differences in their crystal lattice structures and intermolecular forces.

Experimental Protocol for Melting Point Determination

The following protocol outlines a robust method for determining the melting point of a solid organic compound using a modern digital melting point apparatus. The causality behind each step is explained to ensure a self-validating system.

I. Apparatus Calibration: The Foundation of Accuracy

An uncalibrated instrument can lead to erroneous data. Therefore, the first and most critical step is to verify the accuracy of the melting point apparatus. This is achieved by measuring the melting points of certified reference standards with well-defined melting points.

Step-by-Step Calibration:

  • Select Reference Standards: Choose at least two reference standards that bracket the expected melting point of the sample. For our hypothetical range, appropriate standards would be Vanillin (81-83 °C) and Phenacetin (134-136 °C), although for a real-world scenario with a lower expected melting point, other standards would be chosen.

  • Prepare the Standard: Place a small amount of the dry reference standard onto a clean, dry watch glass.

  • Load the Capillary Tube: Tap the open end of a capillary tube into the standard until a small amount of material enters the tube. Invert the tube and tap it gently on a hard surface to pack the solid into the closed end. The packed sample height should be 2-3 mm.[7]

  • Measure the Melting Point: Insert the capillary into the apparatus and begin heating at a moderate rate (e.g., 5-10 °C/min) until the temperature is about 20 °C below the known melting point.[8]

  • Refine the Measurement: Decrease the heating rate to 1-2 °C/min.[8] This slow rate is crucial to allow for thermal equilibrium between the sample, the heating block, and the thermometer.

  • Record the Melting Range: Note the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the last solid crystal disappears (the clear point).

  • Compare and Calibrate: If the observed melting point of the standard deviates from the certified value, a calibration curve or correction factor should be applied to all subsequent measurements.

II. Sample Analysis: Determining the Melting Point of this compound

Step-by-Step Procedure:

  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. If the sample is granular, gently crush it on a watch glass with a spatula.

  • Loading the Capillary: Following the same procedure as for the reference standards, load a capillary tube with the this compound sample to a height of 2-3 mm.[7] Consistent sample packing is key to obtaining reproducible results.

  • Initial Rapid Determination (Optional but Recommended): To save time, a rapid preliminary measurement can be performed by heating at a faster rate (e.g., 10-15 °C/min) to get an approximate melting range.

  • Accurate Measurement: Using a fresh sample in a new capillary tube, heat the apparatus to a temperature approximately 20 °C below the estimated melting point.[7]

  • Slow Heating and Observation: Reduce the heating rate to 1-2 °C per minute.[8] Observe the sample closely through the magnified viewing port.

  • Record the Range: Accurately record the temperatures at the onset of melting and at the clear point.

  • Repeat for Reproducibility: Conduct at least two additional measurements with fresh samples to ensure the results are consistent and reproducible.

Experimental Workflow Diagram

MeltingPointWorkflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis start Start calibrate Calibrate Apparatus with Standards start->calibrate prep_sample Prepare Dry, Powdered Sample calibrate->prep_sample load_capillary Load Capillary Tube (2-3 mm) prep_sample->load_capillary insert_sample Insert Sample into Apparatus load_capillary->insert_sample rapid_heat Heat Rapidly to ~20°C Below MP insert_sample->rapid_heat slow_heat Heat Slowly (1-2°C/min) rapid_heat->slow_heat observe Observe & Record Melting Range slow_heat->observe repeat_exp Repeat for Reproducibility observe->repeat_exp compare Compare with Literature Value repeat_exp->compare end End compare->end

Caption: Workflow for accurate melting point determination.

Comparison and Interpretation of Results

Let us assume the meticulous execution of the above protocol yielded a reproducible melting range of 43.5-44.5 °C for our sample of this compound.

ParameterLiterature ValueExperimental Value
Melting Range (°C) 45-47 °C (Hypothetical)43.5-44.5 °C
Analysis of Discrepancies

The experimental melting range is slightly lower and narrower than our hypothetical literature value. In a real-world scenario, several factors could account for such a discrepancy:

  • Presence of Impurities: This is the most common cause of a depressed melting point.[2][9] The impurity could be a starting material, a byproduct from the synthesis, or residual solvent. The narrow range of our experimental result (1°C) suggests a relatively pure compound, but the depression indicates it may not be of the highest purity.

  • Instrumental Error: Even with calibration, slight inaccuracies can persist in the temperature reading of the apparatus. This is why running an authentic sample of the compound alongside the experimental one is a valuable control, if possible.[9]

  • Subjectivity in Observation: The precise moment of initial melting and the final clear point can be subjective. Consistent observation criteria are essential.

  • Heating Rate: A heating rate faster than the recommended 1-2 °C/min can lead to an artificially high and broad melting range because the sample temperature lags behind the thermometer reading.[10]

  • Inaccurate Literature Value: It is also possible, though less common with well-established compounds, that the reported literature value is not accurate or was determined under different conditions.

Conclusion: A Self-Validating Approach

The determination of a melting point is a foundational technique in chemical analysis. When performed with a properly calibrated instrument and a meticulous, well-understood protocol, it provides invaluable insight into the identity and purity of a crystalline compound.[3] The cross-referencing of experimental data with literature values is not merely a confirmatory step but a diagnostic tool. Any deviation should prompt a critical evaluation of the sample's purity and the experimental technique. In the case of this compound, the lack of a definitive literature melting point emphasizes the importance of thorough characterization and the potential for researchers to contribute to the body of scientific knowledge by publishing such fundamental data.

References

  • ChemBK. 2 3-DIETHOXYBENZALDEHYDE 97. [Link]

  • Chemistry LibreTexts. 5.3: MELTING POINT ANALYSIS- IDENTITY AND PURITY. (2021-06-20). [Link]

  • Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. (2022-04-07). [Link]

  • Buchi.com. Melting Point Matters: The Key to Purity, Identification, and Quality Control. [Link]

  • CSUB. Lab 3: Calibration of a Melting Point Apparatus. [Link]

  • University of Alberta. Melting point determination. [Link]

  • Analytical Testing Labs. Melting Point Determination. [Link]

  • PharmaGuideHub. CALIBRATION OF MELTING POINT APPARATUS. (2024-02-08). [Link]

  • Amrita Vishwa Vidyapeetham. Experiment-1 Aim - To determine the melting point of given solid substance. [Link]

  • Mettler Toledo. Melting Point Determination | Your Guide to Melting Point Analysis. [Link]

Sources

Technical Guide: Isotopic Pattern Analysis in Mass Spectrometry of 2,3-Diethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,3-Diethoxybenzaldehyde (C₁₁H₁₄O₃) is a critical intermediate in the synthesis of pharmaceutical agents (e.g., spasmolytics like drotaverine analogs) and organic functional materials.[1][2][3] In drug development, confirming the elemental composition of such intermediates is non-negotiable.[2][3]

This guide compares two analytical approaches for verifying this molecule: Unit Resolution Mass Spectrometry (LRMS) versus High-Resolution Isotopic Pattern Analysis (HRMS) .[2][3] While LRMS provides basic molecular weight confirmation, this guide demonstrates why HRMS is the superior standard for establishing elemental purity and identity through precise isotopic fine structure analysis.[2][3]

Molecular Profile & Theoretical Basis[2][3]

Before analyzing the spectrum, we must establish the theoretical "fingerprint" of the target molecule.[2][3]

  • Target: this compound[2][3][4][5]

  • Formula: C₁₁H₁₄O₃[2][3]

  • Monoisotopic Mass: 194.09429 Da[2][3]

  • Ionization Mode (Typical): ESI(+)

    
     or EI 
    
    
    
    [2][3]
Why Isotopes Matter

In organic molecules, the signal is not a single line.[2][3][6] It is a cluster caused by naturally occurring stable isotopes (


C, 

H,

O).[2][3]
  • M Peak: Composed of

    
    C, 
    
    
    
    H,
    
    
    O.[2][3]
  • M+1 Peak: Primarily driven by the 1.1% natural abundance of

    
    C. For C₁₁, the probability of finding one 
    
    
    
    C is significant (~12%).[2][3]
  • M+2 Peak: Driven by

    
    O (0.2%) and the statistical likelihood of two 
    
    
    
    C atoms.[2][3]

Comparative Analysis: LRMS vs. HRMS

Option A: Unit Resolution (Quadrupole / GC-MS)[2][3]
  • Technology: Single Quadrupole.[2][3]

  • Performance: Measures mass to the nearest integer (e.g., m/z 194).

  • Limitation: It cannot distinguish between C₁₁H₁₄O₃ (Mass 194.[2][3]09) and a potential impurity like C₁₀H₁₀N₄ (Mass 194.09).[2][3] The isotopic pattern is blurred, making ratio calculations unreliable due to peak merging and background noise.[2][3]

Option B: High-Resolution (Q-TOF / Orbitrap)[2][3]
  • Technology: Time-of-Flight or Orbital Trap.[2][3]

  • Performance: Measures mass to 4 decimal places (e.g., m/z 194.0943).

  • Advantage: It resolves the Isotopic Fine Structure .[2][3] It confirms the formula by matching not just the exact mass, but the exact intensity ratio of the M+1 and M+2 peaks, which is unique to the C₁₁H₁₄O₃ elemental composition.[2][3]

Data Comparison Table
FeatureUnit Resolution (LRMS)High Resolution (HRMS)
Measured Mass (M) 194.1 Da194.0943 Da
Mass Error ± 0.5 Da< 5 ppm (± 0.001 Da)
M+1 Abundance ~10-15% (Est.)[2][3]12.15% (Precise)
M+2 Abundance Not quantifiable1.38% (Precise)
Formula Confirmation AmbiguousDefinitive

Experimental Protocol (HRMS Workflow)

To achieve the HRMS results described above, follow this self-validating protocol.

Instrument: Q-TOF Mass Spectrometer (e.g., Agilent 6500 series or Waters Xevo).[2][3] Ionization: Electrospray Ionization (ESI), Positive Mode.[2][3]

Step 1: Sample Preparation[2][3]
  • Weigh 1 mg of this compound.[2][3]

  • Dissolve in 1 mL LC-MS Grade Methanol .

  • Dilute 1:100 with Mobile Phase A (0.1% Formic Acid in Water/MeOH 50:50).

    • Causality: Formic acid ensures protonation (

      
      ), creating a stable ion at m/z 195.1021.[2][3]
      
Step 2: Instrument Calibration (Self-Validation)[2][3]
  • LockMass: Infuse a reference standard (e.g., Leucine Enkephalin or Purine) simultaneously.[2][3]

  • Why: This corrects for thermal drift in real-time, ensuring <2 ppm mass accuracy.

Step 3: Acquisition Parameters[2][3]
  • Capillary Voltage: 3500 V

  • Fragmentor: 100 V (Keep low to prevent in-source fragmentation, preserving the molecular ion).

  • Mass Range: m/z 50–1000.[1][2][3]

  • Acquisition Rate: 1 spectrum/sec (Ensures sufficient ion statistics for isotopic accuracy).

Visualizing the Analysis

Diagram 1: The HRMS Analytical Workflow

This diagram outlines the logical flow from sample to validated data.[2][3]

MS_Workflow Sample This compound (Sample) Prep Dilution & Protonation (MeOH + 0.1% FA) Sample->Prep 1 mg/mL ESI ESI Source (Ionization) Prep->ESI Infusion Analyzer Q-TOF Analyzer (Separation) ESI->Analyzer [M+H]+ Ions Detector MCP Detector (Ion Counting) Analyzer->Detector m/z Separation Data Isotopic Pattern Processing Detector->Data Signal

Caption: Step-by-step workflow for high-resolution isotopic analysis of organic intermediates.

Diagram 2: Isotopic Cluster Logic

Understanding the origin of the M+1 and M+2 peaks for C₁₁H₁₄O₃.

Isotope_Logic Formula C11H14O3 (Parent Molecule) M Monoisotopic Peak (M) 100% Abundance (All 12C, 1H, 16O) Formula->M Main Signal M1 M+1 Peak ~12.1% Abundance (Contains one 13C) Formula->M1 Probability of 13C M2 M+2 Peak ~1.4% Abundance (Contains 18O or two 13C) Formula->M2 Probability of 18O M->M1 +1.003 Da M1->M2 +1.003 Da

Caption: Deconvolution of the isotopic cluster showing the contribution of heavy isotopes to the spectrum.

Data Interpretation & Validation

When reviewing your generated spectrum, apply the "Sigma Fit" or "Isotope Match Score" provided by your software (MassHunter, MassLynx, or Xcalibur).[2][3]

Acceptance Criteria for C₁₁H₁₄O₃:
  • Mass Accuracy: The observed monoisotopic mass must be within 5 ppm of 194.0943.[2][3]

  • Isotope Spacing: The distance between M and M+1 must be 1.0033 Da (mass of a neutron).[2][3]

  • Abundance Error: The experimental M+1 intensity should not deviate more than 10% from the theoretical value (12.15%).

    • Example: If theoretical is 12.15%, acceptable experimental range is 10.9% – 13.4%.[2][3]

Conclusion: If your sample shows a mass of 194.1 but an M+1 peak of only 2% or 25%, it is not this compound , regardless of the molecular weight match.[2][3] Only HRMS with isotopic pattern analysis provides this level of structural certainty.[2][3]

References

  • PubChem. this compound Compound Summary. National Library of Medicine.[2][3] Available at: [Link][2][3]

  • NIST Chemistry WebBook. Mass Spectrometry Data Center.[2][3][7] National Institute of Standards and Technology.[2][3] Available at: [Link][2][3]

  • McLafferty, F. W., & Tureček, F. (1993).[2][3] Interpretation of Mass Spectra (4th ed.).[2][3] University Science Books. (Standard reference for isotopic abundance theory).

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2,3-Diethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the lifecycle of specialized chemical reagents requires a commitment to safety and environmental stewardship that extends beyond the bench. This guide provides an in-depth, procedural framework for the proper disposal of 2,3-Diethoxybenzaldehyde, ensuring the safety of laboratory personnel and adherence to regulatory standards. As researchers, scientists, and drug development professionals, our responsibility includes the meticulous management of chemical waste from generation to final disposition.

Hazard Profile and Immediate Safety Precautions

Understanding the intrinsic hazards of a chemical is the foundation of its safe handling and disposal. While specific toxicity data for this compound is not extensively documented, its structure as a substituted aromatic aldehyde allows us to infer a likely hazard profile based on analogous compounds. Similar benzaldehyde derivatives are known irritants. For instance, 2,5-Diethoxybenzaldehyde is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation[1]. Therefore, it is imperative to handle this compound with the assumption of similar hazards.

Immediate First Aid Measures:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. If irritation persists, seek medical attention.[2]

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation occurs.[2]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention.[2][3]

  • Ingestion: Clean mouth with water and seek immediate medical attention. Do NOT induce vomiting.[2][3]

Table 1: Personal Protective Equipment (PPE) Requirements

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber)Prevents skin contact, irritation, and potential absorption.
Eye Protection Safety glasses with side-shields or chemical safety gogglesProtects against splashes that can cause serious eye irritation.[1]
Body Protection Standard laboratory coatProtects personal clothing from contamination.
Respiratory Use only in a well-ventilated area or under a chemical fume hoodPrevents inhalation of vapors or aerosols, which may cause respiratory irritation.[1]

Waste Characterization: The Critical First Step

The cornerstone of proper chemical disposal is accurate waste characterization. According to the U.S. Environmental Protection Agency (EPA), a solid waste is considered hazardous if it is specifically listed or if it exhibits certain characteristics (ignitability, corrosivity, reactivity, or toxicity).[4]

While this compound is not explicitly listed as a P- or U-listed hazardous waste, the principle of prudent laboratory practice dictates that its status be carefully evaluated.[4] Given its potential to be an irritant and the lack of comprehensive environmental fate data, the most responsible and compliant approach is to manage it as a hazardous waste. This precautionary principle is the standard in laboratory settings to ensure safety and regulatory compliance.[5]

Causality: Treating unknown or uncharacterized chemical waste as hazardous prevents the accidental release of harmful substances into the environment and protects waste handlers downstream. It is a self-validating system that defaults to the highest level of safety.

On-Site Waste Accumulation and Storage Protocol

Once designated as hazardous waste, this compound must be accumulated and stored following strict guidelines. These procedures are designed to prevent spills, reactions, and exposure.

Step-by-Step Accumulation Protocol:

  • Container Selection:

    • Collect waste this compound in a designated, compatible container. Glass or polyethylene containers are generally suitable.

    • The container must be in good condition, free of leaks, and have a securely fitting cap.[5][6] Makeshift covers like parafilm or stoppers are unacceptable for waste storage.[6]

    • Rationale: Chemical compatibility prevents the degradation of the container and subsequent leakage. Secure caps prevent the release of vapors and spills.

  • Labeling:

    • Immediately label the waste container. The label must be clear, legible, and permanently affixed.

    • The label must include:

      • The words "Hazardous Waste "[5]

      • The full chemical name: "This compound " (avoiding abbreviations or formulas)[5]

      • The accumulation start date (the date the first drop of waste enters the container)[5]

      • An appropriate hazard warning (e.g., "Irritant")

    • Rationale: Proper labeling is a critical OSHA and EPA requirement. It communicates the container's contents and associated hazards to all personnel and is essential for the final disposal contractor.[7] Unlabeled containers create a significant safety risk and can lead to costly analysis for identification.[8]

  • Storage (Satellite Accumulation Area - SAA):

    • Store the labeled waste container in a designated Satellite Accumulation Area (SAA).[5]

    • The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[5]

    • Store in a well-ventilated area, such as a chemical fume hood or a ventilated cabinet.[9]

    • Ensure containers are stored within secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.[9]

    • Keep the container closed except when adding waste.[6]

    • Rationale: The SAA protocol allows for the safe collection of small quantities of waste in the lab before they are moved to a central storage area. Secondary containment is a crucial safeguard against the spread of contamination in the event of a primary container failure.

Spill Management Procedures

Accidents can happen, and a clear, actionable spill response plan is essential.

Minor Spill (Contained within a fume hood):

  • Ensure appropriate PPE is worn (see Table 1).

  • Absorb the spill with an inert, non-combustible material such as vermiculite, sand, or dry earth.[10]

  • Carefully sweep or scoop up the absorbed material and place it into a designated hazardous waste container.

  • Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.

  • Label the waste container appropriately.

Major Spill (Outside of a fume hood or a large volume):

  • Alert personnel in the immediate area and evacuate.

  • Notify your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.[10]

  • Restrict access to the area.

  • If safe to do so, increase ventilation by opening a fume hood sash.

  • Do not attempt to clean up a major spill without specialized training and equipment.

Final Disposal Pathway: Professional Disposal

Under no circumstances should this compound or its containers be disposed of in the general trash or poured down the drain.[11] Sewer disposal is strictly prohibited for most chemicals and can lead to environmental damage and violations of local and federal regulations.[12]

The only acceptable disposal method is through your institution's EHS-approved hazardous waste program.

Step-by-Step Final Disposal:

  • Request Pickup: Once the waste container is full or you are nearing the SAA time/volume limits, contact your EHS department to arrange for a hazardous waste pickup.

  • Documentation: Complete any necessary waste pickup forms or tags as required by your institution. This documentation is a legal record of the waste's journey from your lab to the final disposal facility.

  • Transfer: A licensed hazardous waste contractor, coordinated by your EHS department, will transport the waste for final disposal.[5] The most common disposal method for this type of organic chemical waste is high-temperature incineration at a licensed facility.[10]

Visualized Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G Disposal Workflow for this compound start Waste Generation (this compound) characterize Step 1: Characterize Waste Is it a listed or characteristic hazardous waste? start->characterize precaution Best Practice: Treat as Hazardous Waste due to irritant properties and lack of data. characterize->precaution Assume 'Yes' as precautionary principle collect Step 2: Collect in a Compatible, Labeled Container precaution->collect label_details Label Must Include: - 'Hazardous Waste' - Full Chemical Name - Accumulation Start Date collect->label_details store Step 3: Store in a Designated Satellite Accumulation Area (SAA) with Secondary Containment collect->store spill Spill Occurs? store->spill pickup Step 4: Arrange Pickup via Institutional EHS store->pickup spill_protocol Follow Spill Management Protocol (Minor vs. Major) spill->spill_protocol Yes spill->pickup No spill_protocol->store end Final Disposal (Licensed Contractor) pickup->end

Caption: Decision workflow for handling this compound waste.

References

  • Benchchem. (n.d.). Proper Disposal of 2,3,4-Trihydroxybenzaldehyde: A Comprehensive Guide.
  • Santa Cruz Biotechnology, Inc. (n.d.). Material Safety Data Sheet: 2,3-Dihydroxybenzaldehyde.
  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: 2,3-Dihydroxybenzaldehyde.
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings.
  • National Center for Biotechnology Information. (n.d.). 2,5-Diethoxybenzaldehyde. PubChem.
  • Metasci. (n.d.). Safety Data Sheet: 2,3-Dimethoxybenzaldehyde.
  • Fisher Scientific. (n.d.). Safety Data Sheet: 2-Ethoxybenzaldehyde.
  • University of Essex. (n.d.). Laboratory Waste Disposal Handbook.
  • Oakland University. (2025). EHSO Manual 2025-2026: Hazardous Waste.
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
  • Occupational Safety and Health Administration. (n.d.). Hazardous Waste Operations and Emergency Response (HAZWOPER) - Standards. U.S. Department of Labor.
  • American Society of Health-System Pharmacists. (n.d.). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.